5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Description
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Properties
IUPAC Name |
5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)18-12(14,15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHAQGGPXNKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645180 | |
| Record name | 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-25-9 | |
| Record name | 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a chemical intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its structure is characterized by two key reactive moieties: a ketone attached to a trifluoromethoxy-substituted phenyl ring and a terminal alkyl chloride. This bifunctional nature makes it a valuable scaffold for constructing more complex molecules, serving as a versatile linker or building block in the synthesis of potential pharmaceutical candidates.[1] The trifluoromethoxy group often enhances metabolic stability and lipophilicity, desirable properties in drug design, while the chloro-ketone framework allows for a wide array of subsequent chemical transformations.
This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices, tailored for an audience of research scientists and drug development professionals.
Retrosynthetic Analysis: A Strategic Deconstruction
The most logical and efficient approach to the synthesis of the target molecule is through a Friedel-Crafts acylation reaction. This strategy disconnects the molecule into two primary synthons: an aromatic nucleophile and an aliphatic acyl electrophile.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies two key precursors: 3-(trifluoromethoxy)benzene and 5-chlorovaleryl chloride . While the former is commercially available, the latter is a crucial reagent that often requires synthesis.
Part 1: Synthesis of the Key Electrophile: 5-Chlorovaleryl Chloride
5-Chlorovaleryl chloride is a vital intermediate used in the synthesis of various pharmaceuticals.[4][5] Several synthetic routes exist, each with distinct advantages and disadvantages concerning safety, cost, and environmental impact.
| Synthetic Route | Starting Material(s) | Key Reagents | Pros | Cons | Reference(s) |
| Route A | 1,4-Dichlorobutane | NaCN, HCl, SOCl₂ | Cost-effective starting material. | Involves highly toxic sodium cyanide and generates cyano-based wastewater. | [4][5][6] |
| Route B | δ-Valerolactone | Phosgene or Triphosgene, HCl | Good yield (approx. 80%). | Uses highly toxic phosgene or its solid equivalent. | [6][7] |
| Route C | Cyclopentanone | Peroxy acids (Baeyer-Villiger), PCl₃ or SOCl₂ | Avoids highly toxic cyanides. | Cyclopentanone can be more expensive; Baeyer-Villiger oxidation can have variable yields. | [1] |
| Route D | 5-Chlorovaleric Acid | Thionyl Chloride (SOCl₂) | Simple, direct conversion; avoids many toxic reagents. | Relies on the availability of the starting carboxylic acid. | [4] |
For this guide, we will focus on Route D , the conversion of 5-chlorovaleric acid to 5-chlorovaleryl chloride using thionyl chloride. This method is often preferred in a laboratory setting for its operational simplicity and for avoiding the significant hazards associated with cyanides and phosgene.[4]
Experimental Protocol: Synthesis of 5-Chlorovaleryl Chloride
Objective: To convert 5-chlorovaleric acid into its corresponding acyl chloride.
Materials:
-
5-Chlorovaleric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other suitable inert solvent)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, charge a dry round-bottom flask with 5-chlorovaleric acid and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Catalyst Addition: Add a catalytic amount (a few drops) of anhydrous DMF.
-
Reagent Addition: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred mixture at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, typically 60-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[4]
-
Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure.
-
Purification: The resulting crude 5-chlorovaleryl chloride can be purified by fractional distillation under high vacuum to yield a colorless liquid.[6]
Part 2: The Core Synthesis: Friedel-Crafts Acylation
The central carbon-carbon bond-forming step is the Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile.[8][9]
Mechanistic Overview & Rationale
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 5-chlorovaleryl chloride, polarizing the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion. This is the key electrophile.
-
Nucleophilic Attack: The π-electrons of the 3-(trifluoromethoxy)benzene ring attack the electrophilic carbon of the acylium ion. The trifluoromethoxy (-OCF₃) group is an electron-withdrawing and deactivating group that directs the incoming electrophile to the meta position. This regioselectivity is crucial for the synthesis of the desired isomer.
-
Restoration of Aromaticity: The resulting arenium ion intermediate is deprotonated, typically by the [AlCl₄]⁻ complex, to restore the aromaticity of the ring and yield the final ketone product.
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Causality Behind Experimental Choices:
-
Catalyst Selection: While aluminum chloride (AlCl₃) is a common and powerful catalyst, its high reactivity can sometimes lead to side reactions, especially with sensitive substrates. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective alternatives.[8][10] For highly activated or sensitive aromatic rings, even strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the acylation efficiently.[11][12]
-
Solvent: An inert solvent is critical. Dichloromethane (CH₂Cl₂) is frequently used as it is a poor nucleophile and effectively dissolves the reactants and the Lewis acid complex.[8]
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic generation of the acylium ion and then allowed to warm to room temperature. This minimizes potential side reactions and ensures controlled conversion.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To acylate 3-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
5-Chlorovaleryl chloride
-
3-(Trifluoromethoxy)benzene
-
Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Charge the flask with anhydrous AlCl₃ (approx. 1.1 equivalents) and anhydrous CH₂Cl₂.
-
Catalyst Suspension: Cool the stirred suspension of AlCl₃ in CH₂Cl₂ to 0°C using an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleryl chloride (1.0 equivalent) dropwise to the cold suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add 3-(trifluoromethoxy)benzene (1.0 equivalent), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise via the dropping funnel. Maintain the temperature at 0-5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This will decompose the aluminum complex. Caution: This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).[8]
-
Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Part 3: Purification and Characterization
The crude product is typically purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem[13] |
| CAS Number | 898786-25-9 | Echemi, PubChem[13][14] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | PubChem[13] |
| Molecular Weight | 280.67 g/mol | PubChem[13] |
| Appearance | Dark yellow liquid (may vary) | Sigma-Aldrich |
Analytical Characterization
The identity and purity of the final compound should be confirmed by a suite of analytical techniques:
-
¹H NMR: To confirm the proton environment, showing signals for the aromatic protons and the aliphatic chain protons.
-
¹³C NMR: To verify the number and type of carbon atoms.
-
FTIR: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone (approx. 1690-1710 cm⁻¹) and the C-Cl stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
Safety and Handling
-
Thionyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Aluminum Chloride: Is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and should be handled in a dry environment.
-
Chlorinated Solvents and Reagents: Dichloromethane and the chlorinated intermediates should be handled with care, as they are potentially toxic. Avoid inhalation and skin contact.[14]
-
Reaction Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases acidic gas. This must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.
References
- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]
- Google Patents. (2012). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
-
PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]
-
Liu, et al. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1-phenyl-1-pentanone. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubMed. (2002). The application of multi-component reactions in drug discovery. Retrieved from [Link]
-
PubMed. (2024). Innovative design and potential applications of covalent strategy in drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 5. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
- 6. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. condor.depaul.edu [condor.depaul.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a halogenated ketone of significant interest as a versatile building block in medicinal chemistry and synthetic organic chemistry. The presence of a trifluoromethoxy group, a ketone, and an alkyl chloride within the same molecule offers multiple reaction sites for constructing complex molecular architectures. This document details the core physicochemical properties, analytical characterization protocols, stability considerations, and potential synthetic applications of this compound, providing a foundational resource for its use in research and development.
Chemical Identity and Structure
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a substituted aromatic ketone. The trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring significantly influences the electronic properties of the molecule, enhancing its stability and modulating its reactivity. The terminal chloroalkyl chain serves as a key electrophilic site for nucleophilic substitution reactions, making it a valuable intermediate for synthesizing heterocyclic compounds and other complex derivatives.[1]
Key Identifiers:
-
IUPAC Name: 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one[2]
-
InChI Key: UZQHAQGGPXNKSM-UHFFFAOYSA-N[3]
Caption: 2D structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below are a combination of computationally predicted values and available experimental data. These parameters are essential for designing synthetic routes, developing analytical methods, and assessing potential pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Weight | 280.67 g/mol | PubChem[2] |
| Exact Mass | 280.048 Da | Echemi[3] |
| XLogP3 | 4.0 | PubChem[2] |
| Polar Surface Area (PSA) | 26.3 Ų | Echemi[3] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 6 | Computed |
| Physical State | Expected to be a liquid or low-melting solid at STP | N/A |
Expert Insights: The high XLogP3 value of 4.0 suggests significant lipophilicity, indicating that the compound will have low aqueous solubility but good permeability across lipid membranes. This is a key consideration in drug development for oral absorption. The polar surface area (PSA) of 26.3 Ų is well within the range for good cell permeability, further supporting its potential as a drug-like scaffold. The absence of hydrogen bond donors simplifies its interaction profile, primarily leaving hydrophobic and dipole-dipole interactions.
Analytical Characterization Protocols
Accurate and robust analytical methods are necessary to confirm the identity, purity, and stability of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for assessing the purity of the compound and monitoring reaction progress. The aromatic ring and ketone carbonyl group provide strong UV chromophores, enabling sensitive detection.
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Causality Behind Choices:
-
A C18 column is chosen due to the compound's lipophilic nature (XLogP3 = 4.0).
-
A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted as sharp peaks.
-
Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
The detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity.
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for confirming the molecular weight and fragmentation pattern of the compound, provided it has sufficient volatility and thermal stability.
-
Expected Fragmentation: The primary fragmentation would likely involve cleavage alpha to the carbonyl group (alpha-cleavage) and McLafferty rearrangement if sterically feasible. Loss of the chloroalkyl chain would be a prominent fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-substitution), the methylene protons adjacent to the carbonyl (triplet), the methylene protons adjacent to the chlorine (triplet), and the other methylene groups in the alkyl chain (multiplets).
-
¹³C NMR: Will show distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to the -OCF₃ being a quartet due to C-F coupling), and the aliphatic carbons.
-
¹⁹F NMR: Will show a singlet for the -OCF₃ group, which is a powerful confirmation of its presence.
Reactivity and Synthetic Utility
The dual functionality of this molecule makes it a potent synthetic intermediate.[1] The ketone can undergo reactions such as reduction, Wittig olefination, or reductive amination. The terminal chloride is an excellent leaving group for SN2 reactions.
Example Application: Synthesis of Piperidine Derivatives
A common application for such ω-chloro ketones is the synthesis of N-substituted piperidines, a core scaffold in many pharmaceuticals.[1] This is typically achieved through a two-step process:
-
Reductive Amination: The ketone is reacted with a primary amine (R-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine.
-
Intramolecular Cyclization: The resulting amino-chloride is treated with a base to facilitate an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the chlorine, closing the ring to form the piperidine derivative.
This strategy allows for the rapid generation of a library of piperidine compounds by varying the primary amine used in the first step.
Caption: Synthetic pathway to piperidine derivatives.
Handling and Storage
As with most halogenated organic compounds, appropriate safety precautions should be taken.
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid formation of dust and aerosols.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a high-value synthetic intermediate with compelling physicochemical properties for applications in drug discovery and materials science. Its structural features—a lipophilic, metabolically stable trifluoromethoxyphenyl group and a bifunctional keto-alkyl chloride chain—provide a robust platform for generating diverse and complex molecules. The analytical and synthetic protocols outlined in this guide serve as a validated starting point for researchers to effectively utilize this compound in their work.
References
Due to the specific nature of this compound, comprehensive peer-reviewed literature is limited. The information is primarily aggregated from chemical supplier databases and computational property prediction platforms. The following links provide access to the source data.
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. PubChem, National Center for Biotechnology Information. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]
Sources
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane CAS number 898786-25-9
An In-depth Technical Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS Number: 898786-25-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a halogenated ketone of significant interest as a versatile intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical drug discovery. This document delves into its chemical identity, physicochemical properties, a probable synthetic route via Friedel-Crafts acylation, and its potential applications as a building block for more complex, biologically active molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction: Unveiling a Key Synthetic Intermediate
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical and physical characteristics of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is fundamental for its effective use in a research and development setting.
| Property | Value | Source |
| CAS Number | 898786-25-9 | [1] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [1][2] |
| Molecular Weight | 280.67 g/mol | [1][2] |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | [2] |
| Synonyms | 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, 5-chloro-1-(3-(trifluoromethoxy)phenyl)pentan-1-one | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCl | [2] |
| InChI Key | UZQHAQGGPXNKSM-UHFFFAOYSA-N | [1] |
Table 1: Chemical Identity and Physicochemical Properties.
Synthesis Pathway: A Focus on Friedel-Crafts Acylation
While a specific, detailed experimental protocol for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is not explicitly documented in readily accessible scientific literature, its structure strongly suggests a synthesis route based on the well-established Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The logical disconnection approach points to two primary starting materials:
-
1-Bromo-3-(trifluoromethoxy)benzene (or a similar trifluoromethoxybenzene derivative)
-
5-Chlorovaleryl chloride
The proposed reaction mechanism involves the activation of 5-chlorovaleryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of 1-bromo-3-(trifluoromethoxy)benzene to form the desired ketone product.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous dichloromethane and anhydrous aluminum chloride (1.1-1.3 equivalents).
-
Formation of Acylium Ion: The reaction mixture is cooled to 0 °C in an ice bath. 5-Chlorovaleryl chloride (1.0 equivalent) is added dropwise to the stirred suspension.
-
Electrophilic Aromatic Substitution: A solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or vacuum distillation, to yield pure 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Potential Applications in Drug Discovery and Development
The true value of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of two reactive sites—the ketone and the terminal chloride—allows for a wide range of subsequent chemical modifications.
Sources
Spectroscopic Profile of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane: A Predictive Guide
Abstract
This technical guide provides a comprehensive, predicted spectroscopic analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9).[1][2] In the absence of publicly available experimental spectra, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the anticipated spectral characteristics of this molecule. This guide is structured to offer not just data, but a causal understanding behind the predicted spectral features, thereby providing a robust tool for compound identification and characterization.
Introduction
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated aromatic ketone with the molecular formula C₁₂H₁₂ClF₃O₂ and a molecular weight of 280.67 g/mol .[1][2] Its structure, featuring a trifluoromethoxy-substituted phenyl ring and a chlorinated alkyl chain, suggests potential applications in medicinal chemistry and materials science, where such motifs are of significant interest. Spectroscopic analysis is the cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This document provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in foundational spectroscopic theory and data from analogous structures.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane are key to understanding its spectroscopic behavior. The molecule consists of a 1,3-disubstituted benzene ring, a ketone carbonyl group, a four-carbon aliphatic chain, a terminal chlorine atom, and a trifluoromethoxy group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.
Caption: Molecular structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl, trifluoromethoxy, and chloro groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2' | 7.9 - 8.1 | s (singlet) or d (doublet) | 1H | Deshielded by adjacent C=O and OCF₃; meta to H-4' and H-6'. |
| H-4' | 7.4 - 7.6 | d (doublet) or t (triplet) | 1H | Ortho to OCF₃ and meta to C=O. |
| H-5' | 7.3 - 7.5 | t (triplet) | 1H | Ortho to H-4' and H-6'; least affected by substituents. |
| H-6' | 7.8 - 8.0 | d (doublet) | 1H | Deshielded by adjacent C=O; ortho to H-5'. |
| H-2 (α-CH₂) | 3.0 - 3.2 | t (triplet) | 2H | Deshielded by the adjacent carbonyl group. |
| H-3 (β-CH₂) | 1.8 - 2.0 | quintet | 2H | Coupled to H-2 and H-4. |
| H-4 (γ-CH₂) | 1.9 - 2.1 | quintet | 2H | Coupled to H-3 and H-5. |
| H-5 (δ-CH₂) | 3.6 - 3.8 | t (triplet) | 2H | Deshielded by the adjacent chlorine atom. |
Causality in Predictions:
-
Aromatic Region: The protons on the phenyl ring will be deshielded due to the aromatic ring current and the electron-withdrawing effects of the carbonyl and trifluoromethoxy groups. Protons ortho to the carbonyl group (H-2' and H-6') are expected to be the most downfield. The relative positions are estimated based on substituent additivity rules.[3]
-
Aliphatic Chain: The methylene group alpha to the carbonyl (H-2) will be significantly deshielded. The methylene group adjacent to the chlorine atom (H-5) will also be shifted downfield due to the inductive effect of the halogen. The central methylene groups (H-3 and H-4) will appear at a more typical alkyl chemical shift.
-
Splitting Patterns: First-order spin-spin coupling is predicted. The α-CH₂ and δ-CH₂ groups, being adjacent to only one other methylene group, will appear as triplets. The β-CH₂ and γ-CH₂ groups, each flanked by two methylene groups, are expected to be quintets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | 198 - 202 | Typical range for an aromatic ketone carbonyl.[4][5] |
| C1' | 136 - 139 | Quaternary carbon attached to the carbonyl group. |
| C2' | 128 - 131 | Aromatic CH ortho to the carbonyl. |
| C3' | 148 - 152 (q, J ≈ 250-260 Hz) | Quaternary carbon attached to the OCF₃ group. |
| C4' | 120 - 123 | Aromatic CH ortho to the OCF₃ group. |
| C5' | 129 - 132 | Aromatic CH meta to both substituents. |
| C6' | 125 - 128 | Aromatic CH ortho to the carbonyl. |
| OCF₃ | 120 - 123 (q, J ≈ 250-260 Hz) | Carbon of the trifluoromethoxy group, split by fluorine. |
| C2 (α-CH₂) | 38 - 42 | Alpha to a ketone.[6] |
| C3 (β-CH₂) | 25 - 29 | Aliphatic carbon. |
| C4 (γ-CH₂) | 28 - 32 | Aliphatic carbon. |
| C5 (δ-CH₂) | 44 - 48 | Carbon bearing a chlorine atom.[5] |
Causality in Predictions:
-
The carbonyl carbon (C1) is expected at a very downfield shift, characteristic of ketones.[4]
-
The aromatic carbons' shifts are influenced by the substituents. The carbon attached to the electron-withdrawing OCF₃ group (C3') will be deshielded. The carbon of the OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.
-
In the aliphatic chain, the carbons directly attached to the electron-withdrawing carbonyl group (C2) and the chlorine atom (C5) will be the most deshielded.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong carbonyl stretch. Other characteristic absorptions will confirm the presence of the aromatic ring and the alkyl halide moiety.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[7][8] |
| 2960 - 2850 | Medium | Aliphatic C-H stretch | From the CH₂ groups in the pentane chain.[8] |
| ~1700 | Strong | C=O stretch (ketone) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7][9] |
| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring.[8] |
| 1250 - 1210 | Strong | C-O stretch (aryl ether) | Asymmetric stretch of the Ar-O-CF₃ system. |
| 1190 - 1160 | Strong | C-F stretch | Symmetric and asymmetric stretches of the CF₃ group. |
| 800 - 600 | Strong | C-Cl stretch | Characteristic absorption for an alkyl chloride.[9] |
Predicted Mass Spectrum
Electron ionization mass spectrometry (EI-MS) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns for an aromatic ketone.
Table 4: Predicted Major Mass Spectrum Fragments
| m/z | Proposed Fragment | Rationale |
| 280/282 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 282 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |
| 189 | [M - C₄H₈Cl]⁺ | α-cleavage, loss of the chlorobutyl radical. This would be a prominent peak, forming the stable 3-(trifluoromethoxy)benzoyl cation. |
| 161 | [C₇H₄F₃O]⁺ | Loss of CO from the benzoyl cation (m/z 189). |
| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to the substituent. |
Fragmentation Pathway Rationale: The primary fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the alkyl chain.[10] This results in the formation of a stable acylium ion. In this case, the loss of the chlorobutyl radical would lead to the 3-(trifluoromethoxy)benzoyl cation at m/z 189, which is expected to be the base peak or a very intense fragment. Further fragmentation could involve the loss of a neutral carbon monoxide molecule from this acylium ion.
Caption: Predicted major fragmentation pathway for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in EI-MS.
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon rigorous and well-defined experimental procedures. The following are standard protocols for the analysis of a solid organic compound like the topic molecule.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher field) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters. 16 to 32 scans are generally sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds are appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.
B. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure using the anvil to ensure good contact.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
C. Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.
Caption: A generalized workflow for the spectroscopic analysis of an organic solid.
Conclusion
This guide presents a theoretically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a detailed and rationalized spectral profile. This predictive data serves as a valuable reference for any future experimental work on this compound, aiding in spectral assignment and structure confirmation. The provided protocols outline the standard methodologies required to obtain high-fidelity experimental data, ensuring a self-validating approach to chemical characterization.
References
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- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]
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University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- University of California, Davis. (n.d.).
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University of Calgary. (n.d.). Infrared Absorption Table. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy Absorption Table. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Trifluoromethoxyphenyl Ketone Derivatives
Abstract
Trifluoromethoxyphenyl ketone derivatives represent a significant class of compounds in modern drug discovery, primarily recognized for their potent inhibitory effects on a range of hydrolytic enzymes. The incorporation of a trifluoromethyl group adjacent to a ketone carbonyl, coupled with a trifluoromethoxy-substituted phenyl ring, imparts unique physicochemical properties that render these molecules highly effective as reversible covalent inhibitors. This guide provides an in-depth exploration of the core mechanism of action, focusing on their role as transition-state analogs that form stable, yet reversible, hemiacetal adducts with catalytic serine or cysteine residues in enzyme active sites. We will delve into the specific interactions governing their inhibitory activity against key enzyme targets such as Fatty Acid Amide Hydrolase (FAAH) and various carboxylesterases (CEs). Furthermore, this document furnishes detailed experimental protocols for assessing inhibitory potency and elucidating kinetic behavior, alongside a discussion of the broader signaling pathways affected. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.
The Core Mechanism: Transition-State Analogy and Reversible Covalent Inhibition
The primary mechanism of action for trifluoromethoxyphenyl ketone derivatives lies in their ability to act as highly effective transition-state analogs for the hydrolysis of ester and amide substrates.[1] The key to this function is the trifluoromethyl ketone (TFMK) warhead.
The Role of the Trifluoromethyl Group: The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This polarization makes the ketone highly susceptible to nucleophilic attack by a catalytic residue—typically a serine or cysteine—within the enzyme's active site.[2]
Formation of a Stable Tetrahedral Intermediate: Upon entering the active site, the catalytic Ser/Cys residue performs a nucleophilic attack on the TFMK's carbonyl carbon. This results in the formation of a tetrahedral hemiacetal (with serine) or hemithioketal (with cysteine). This covalent adduct is exceptionally stable because it closely mimics the high-energy tetrahedral transition state of the natural substrate hydrolysis reaction. However, unlike the natural reaction intermediate which rapidly collapses, the hemiacetal formed with a TFMK is stabilized, effectively sequestering the enzyme in an inactive state. The inability of the trifluoromethyl group to act as a leaving group prevents the reaction from proceeding to acylation of the enzyme, thus ensuring the reversible nature of the inhibition.[3]
Reversibility: The inhibition is reversible because the hemiacetal adduct can break down, releasing the inhibitor and regenerating the active enzyme. The kinetics of this process, including the rates of association (kon) and dissociation (koff), are critical for the pharmacological profile of the inhibitor. This time-dependent inhibition is a hallmark of many potent reversible covalent inhibitors.[4]
Key Enzyme Targets and Structure-Activity Relationships (SAR)
Trifluoromethoxyphenyl ketone derivatives have been investigated as inhibitors for several classes of enzymes, most notably serine hydrolases.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide.[5] Inhibiting FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.
SAR Insights: While specific data for trifluoromethoxyphenyl ketone derivatives is sparse in peer-reviewed literature, extensive studies on related trifluoromethyl ketones reveal key SAR principles.[6]
-
Lipophilic Tail: The potency of TFMK inhibitors against FAAH is highly dependent on the nature of the lipophilic tail that occupies the enzyme's acyl chain-binding channel. A parabolic relationship often exists between the alkyl chain length and inhibitory potency.[7]
-
The Phenyl Group: The trifluoromethoxyphenyl group in this context is designed to mimic the fatty acid chain of the natural substrate, fitting into the hydrophobic binding pocket of FAAH. The trifluoromethoxy substituent can further enhance binding through favorable interactions and improve metabolic stability and pharmacokinetic properties.
Carboxylesterases (CEs)
CEs are a superfamily of serine hydrolases crucial for the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[4] TFMK-containing compounds are among the most potent inhibitors of mammalian CEs.[3][8]
SAR Insights:
-
Alkyl Chain Length: For thioether-containing TFKs, a clear linear relationship has been demonstrated between the length of the alkyl chain and the potency of inhibition for the initial enzyme-inhibitor interaction.[3] For example, a dodecyl analog can be ~100-fold more potent against human intestinal carboxylesterase (hiCE) than a butyl derivative.[3]
-
Oxidation State: In TFKs with a sulfur atom at the beta position, the thioether-containing compounds are generally more potent inhibitors than their corresponding sulfinyl or sulfonyl analogs.[4][7]
-
The Trifluoromethoxyphenyl Moiety: The trifluoromethoxyphenyl group would serve as a significant steric and electronic component. Its placement and interaction within the active site gorge, which is known to be highly hydrophobic, would be critical for determining potency and selectivity across different CE isoforms.[9]
Table 1: Representative Inhibitory Potency of Trifluoromethyl Ketone Derivatives against Carboxylesterases
| Compound Class | Enzyme | Preincubation Time | Ki (nM) | Reference |
| Dodecyl thioether TFK | Human Intestinal CE (hiCE) | 5 min | 17 ± 5 | [3] |
| Dodecyl thioether TFK | Human Liver CE1 (hCE1) | 5 min | 1.1 ± 0.1 | [3] |
| Dodecyl thioether TFK | Rabbit Liver CE (rCE) | 5 min | 2.3 ± 0.3 | [3] |
| Octyl thioether TFK | Human Intestinal CE (hiCE) | 24 hr | 0.3 ± 0.1 | [3] |
| Octyl thioether TFK | Human Liver CE1 (hCE1) | 24 hr | 0.3 ± 0.1 | [3] |
| Octyl thioether TFK | Rabbit Liver CE (rCE) | 24 hr | 0.4 ± 0.1 | [3] |
Consequential Signaling Pathway Modulation: The Endocannabinoid System
The inhibition of FAAH by trifluoromethoxyphenyl ketone derivatives has profound effects on downstream signaling. By preventing the degradation of anandamide (AEA), these inhibitors potentiate its action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.
Experimental Protocols for Mechanistic Evaluation
To characterize the inhibitory activity of trifluoromethoxyphenyl ketone derivatives, a series of well-established biochemical assays are employed.
Protocol: Fluorometric FAAH Inhibition Assay
This protocol describes a high-throughput compatible method to determine the IC50 of a test compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate, releasing a fluorescent product.[7][8]
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) in DMSO
-
Test Inhibitor (Trifluoromethoxyphenyl ketone derivative) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH in chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal over the assay time course.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these into FAAH Assay Buffer to the desired final assay concentrations (typically in a range from 1 pM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of AAMCA substrate in FAAH Assay Buffer. A typical final concentration is 10 µM.
-
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of the diluted test inhibitor solutions to the wells.
-
100% Activity Control Wells: Add 50 µL of FAAH Assay Buffer containing the same final percentage of DMSO as the test wells.
-
Background Control Wells: Add 100 µL of FAAH Assay Buffer with DMSO (no enzyme or substrate will be added here).
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the FAAH enzyme working solution to all Test and 100% Activity wells.
-
The total volume in these wells is now 100 µL.
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for time-dependent inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate working solution to all wells (except background).
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode, taking readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Carboxylesterase Inhibition Assay
This protocol uses the chromogenic substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CEs to produce the yellow-colored p-nitrophenol, detectable by absorbance.
Materials:
-
Recombinant Human Carboxylesterase (e.g., hCE1)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Substrate: p-nitrophenyl acetate (p-NPA) in a suitable solvent like acetonitrile.
-
Test Inhibitor (Trifluoromethoxyphenyl ketone derivative) dissolved in DMSO.
-
96-well clear, flat-bottom microplate.
-
Absorbance microplate reader (405 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CE enzyme in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is kept low and constant.
-
Prepare a working solution of p-NPA in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor solutions or vehicle (for control wells) to the appropriate wells.
-
Add 10 µL of the CE enzyme working solution to all wells except for the substrate blank.
-
-
Pre-incubation:
-
Incubate the plate at 25°C or 37°C for a defined period (e.g., 5-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of p-nitrophenol formation (change in absorbance per minute).
-
Calculate the percent inhibition and determine the IC50 value as described in the FAAH assay protocol.
-
Conclusion and Future Directions
Trifluoromethoxyphenyl ketone derivatives are potent, reversible covalent inhibitors of key hydrolytic enzymes, with a well-defined mechanism of action rooted in transition-state analogy. Their efficacy against targets like FAAH and carboxylesterases makes them valuable tools for basic research and promising scaffolds for therapeutic development. The trifluoromethoxyphenyl moiety offers a versatile platform for tuning steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on obtaining high-resolution crystal structures of these specific derivatives in complex with their enzyme targets to provide a definitive picture of their binding mode.[10][11][12][13][14] A systematic SAR study focusing on the position and nature of substituents on the phenyl ring will be crucial for rationally designing next-generation inhibitors with improved selectivity and drug-like properties. The detailed protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds.
References
-
Wheelock, C. E., et al. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Molecular Pharmacology, 71(3), 713–723. [Link]
-
Wadkins, R. M., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 17(1), 18-28. [Link]
-
Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820–12824. [Link]
-
Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]
- Boger, D. L. (2002). U.S. Patent No. 6,462,054 B1. Washington, DC: U.S.
-
Hyatt, J. L., et al. (2010). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Chemico-Biological Interactions, 188(1), 164-173. [Link]
-
Kim, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(24), 6338-6342. [Link]
-
Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]
-
Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796. [Link]
-
Min, X., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7379–7384. [Link]
-
Behnke, C., & Skene, R. J. (2013). Crystal Structure of FAAH in complex with inhibitor. RCSB PDB. [Link]
-
Apodaca, R., et al. (2012). U.S. Patent No. US 2012/0040984 A1. [Link]
-
Wikipedia contributors. (2023, December 1). Fatty-acid amide hydrolase 1. In Wikipedia, The Free Encyclopedia. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel chemical entity, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS 898786-25-9).[1] In the absence of direct published data on this specific molecule, this document synthesizes information on the known biological effects of its core structural motifs: the trifluoromethoxyphenyl group and the chloroalkylphenyl ketone core. We postulate potential antimicrobial, antifungal, and cytotoxic activities based on structure-activity relationships of related compounds. This guide is structured to serve as a roadmap for researchers, detailing the causal rationale behind experimental designs and providing robust, self-validating protocols for the systematic evaluation of this compound's biological potential.
Introduction and Molecular Profile
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a synthetic organic compound with the molecular formula C12H12ClF3O2.[1] Its structure is characterized by a central phenyl ketone core, substituted with a trifluoromethoxy group at the 3-position of the aromatic ring and a 5-chloropentanoyl side chain.
Table 1: Physicochemical Properties of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
| Property | Value | Source |
| CAS Number | 898786-25-9 | Echemi[1] |
| Molecular Formula | C12H12ClF3O2 | Echemi[1] |
| Molecular Weight | 280.67 g/mol | Echemi[1] |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem |
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of significant interest in medicinal chemistry as they can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The presence of the trifluoromethoxy group in our target compound suggests that it may possess favorable pharmacokinetic properties. The chloroalkyl chain introduces a reactive electrophilic site, which could potentially interact with nucleophilic residues in biological macromolecules.
Postulated Biological Activities: A Rationale Based on Structural Analogs
The process of modern drug discovery often involves identifying a biological target and then designing or screening for compounds that interact with it. The relationship between a compound's chemical structure and its biological activity is a cornerstone of this process.[4]
Potential Antimicrobial and Antifungal Activity
The trifluoromethyl ketone moiety is a known pharmacophore in compounds exhibiting antimicrobial effects.[5] Studies have shown that certain trifluoromethyl ketones possess potent antibacterial activity, particularly against Gram-positive bacteria.[5] The proposed mechanism for some of these compounds involves the targeting of membrane transporters.[5] Furthermore, halogenated organic compounds, including those with chloro-substitutions, are recognized for their antimicrobial properties.[6] The combination of the trifluoromethoxy group and the chloroalkyl chain in 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane suggests a reasonable hypothesis for potential antibacterial and antifungal activity.
Potential Cytotoxic and Anticancer Activity
Phenyl ketone derivatives have demonstrated a range of pharmacological activities, including anticancer effects.[7] The trifluoromethylphenyl moiety is present in a number of approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[8] The cytotoxic potential of small aromatic molecules is a well-documented area of research.[6] Given these precedents, a systematic evaluation of the cytotoxic effects of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane against various cancer cell lines is warranted.
A Proposed Experimental Workflow for Biological Characterization
The following sections outline a logical and staged approach to investigating the potential biological activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. The workflow is designed to progress from broad screening assays to more specific mechanistic studies.
Caption: A proposed phased workflow for the comprehensive biological evaluation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in a suitable solvent like DMSO. Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.
Caption: A simplified workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Toxicity Assessment
Should in vitro studies indicate significant biological activity, preliminary in vivo toxicity studies are the next logical step. These studies aim to evaluate the safety profile of the compound in a living organism.[12][13]
General Guidelines:
-
Animal Model: Typically initiated in rodents (mice or rats).[14]
-
Dosing: Acute toxicity studies often involve a single dose administered via a relevant route (e.g., oral, intravenous).[12] Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD).
-
Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality over a specified period.
-
Pathology: At the end of the study, a gross necropsy is performed, and key organs are collected for histopathological examination.
Concluding Remarks and Future Directions
This technical guide provides a scientifically grounded, albeit hypothetical, framework for the initial biological characterization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. The proposed experimental plan is based on the known biological activities of its constituent chemical motifs. The successful execution of these studies will provide crucial data on the potential therapeutic applications of this novel compound. Positive results from the initial in vitro screening would justify progression to more detailed mechanistic studies and eventual in vivo evaluation. The structure-activity relationships derived from these investigations will be invaluable for the design of future analogs with improved potency and selectivity.
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A Senior Application Scientist's Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane: Synthesis, Reactivity, and Application in Modern Drug Discovery
Executive Summary: 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a bifunctional synthetic building block of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a reactive terminal alkyl chloride and a versatile ketone moiety, allows for the efficient construction of diverse and complex molecular scaffolds. The presence of the 3-(trifluoromethoxy)phenyl group offers a strategic advantage, often enhancing metabolic stability and modulating pharmacokinetic properties in derivative compounds. This guide provides an in-depth analysis of its primary synthesis via Friedel-Crafts acylation, explores its key chemical transformations for building heterocyclic systems, and contextualizes its application in the discovery of potent Factor Xa inhibitors for antithrombotic therapy.
Introduction to a Versatile Bifunctional Scaffold
In the landscape of synthetic chemistry, the value of a building block is measured by its ability to serve as a robust and versatile platform for molecular elaboration. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9) exemplifies this principle.[1][2] It possesses two distinct and orthogonally addressable reactive sites: an electrophilic primary alkyl chloride, ideal for nucleophilic substitution, and a ketone, which can be manipulated through a variety of carbonyl chemistries. This dual reactivity enables chemists to execute multi-step synthetic sequences, including powerful tandem reactions, to rapidly generate libraries of complex molecules from a single, accessible starting material.
The trifluoromethoxy (-OCF₃) substituent on the aromatic ring is a key feature, acting as a lipophilic hydrogen bond acceptor that can improve cell membrane permeability and metabolic resistance by blocking potential sites of aromatic hydroxylation. These properties make derivatives of this scaffold particularly attractive in drug discovery programs.
Table 1: Physicochemical Properties of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
| Property | Value | Source |
|---|---|---|
| CAS Number | 898786-25-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [1][2] |
| Molecular Weight | 280.67 g/mol | [2] |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | [2] |
| XLogP3 | 4.0 | [1] |
| Polar Surface Area (PSA) | 26.3 Ų |[1] |
Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst.[3][4] The trifluoromethoxy group is a deactivating but meta-directing substituent, ensuring the regioselective formation of the desired product.
The causality behind this choice of reaction is clear: it forms the core carbon-carbon bond between the aromatic ring and the acyl chain in a single, efficient step. The use of a Lewis acid like aluminum chloride (AlCl₃) is critical as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion intermediate, which is necessary to overcome the aromaticity of the benzene ring.[4][5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts acylation and should be performed by qualified personnel with appropriate safety precautions.[5][6]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. A gas outlet should be connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize the HCl gas evolved.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleroyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add 3-(trifluoromethoxy)benzene (1.05 equivalents) dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Synthetic Utility: Crafting Complexity from a Core Building Block
The true power of 5-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane lies in the sequential or tandem manipulation of its two functional groups to construct valuable heterocyclic scaffolds, such as piperidines and tetrahydropyrans, which are prevalent motifs in pharmaceuticals.[7]
Caption: Divergent synthesis of heterocycles.
Pathway A: Synthesis of Substituted Piperidines
This pathway utilizes a reductive amination followed by an intramolecular N-alkylation.[7] This is a highly reliable method for creating diverse libraries, as the choice of the primary amine (R-NH₂) in the first step directly dictates the substituent on the piperidine nitrogen.
-
Reductive Amination: The ketone is first condensed with a primary amine to form an intermediate iminium ion, which is not isolated but is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This selectively reduces the C=N bond, yielding the secondary amine.
-
Intramolecular Cyclization: The addition of a non-nucleophilic base (e.g., K₂CO₃ or DIEA) promotes an intramolecular S_N2 reaction. The newly formed secondary amine acts as a nucleophile, attacking the terminal alkyl chloride to displace the chloride and form the six-membered piperidine ring.
Pathway B: Synthesis of Substituted Tetrahydropyrans
This route involves the reduction of the ketone followed by an intramolecular Williamson ether synthesis.[7]
-
Ketone Reduction: The ketone is reduced to a secondary alcohol using a standard reducing agent such as sodium borohydride (NaBH₄) in methanol. This step is typically high-yielding and clean.
-
Intramolecular Cyclization: The resulting secondary alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the terminal alkyl chloride to forge the tetrahydropyran ring.
Application in Medicinal Chemistry: A Scaffold for Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[8][9][10] Its primary function is to convert prothrombin into thrombin, the final enzyme responsible for fibrin clot formation.[8] Consequently, the direct inhibition of FXa is a highly validated and attractive strategy for the development of modern oral anticoagulants used to treat and prevent thromboembolic disorders.[9][11]
Many potent, direct FXa inhibitors, such as the blockbuster drug Rivaroxaban, are non-basic molecules that bind to the active site of the enzyme through a specific set of interactions.[11][12] The heterocyclic scaffolds derived from 5-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane are well-suited to fit the established pharmacophore model for these inhibitors.
Caption: Pharmacophore model for a direct FXa inhibitor.
-
S4 Pocket: This is a hydrophobic pocket that can favorably accommodate the 3-(trifluoromethoxy)phenyl group of our building block.
-
Aromatic Stacking Region: The central heterocyclic core (e.g., piperidine) can be positioned to interact with key aromatic residues in the active site.
-
S1 Pocket: The specificity pocket (S1) is deep and typically binds a halogenated aromatic or heteroaromatic group. Further chemical modification of the scaffolds derived from our building block would be required to install an appropriate S1-binding element.
Conclusion and Future Outlook
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is more than just a chemical intermediate; it is a strategically designed synthetic platform. Its value is rooted in its bifunctional nature, which allows for the creation of medicinally relevant heterocyclic systems through robust and predictable chemical transformations. The straightforward synthesis via Friedel-Crafts acylation and the demonstrated pathways to piperidine and tetrahydropyran derivatives make it an exceptionally useful tool for researchers in drug discovery. Its inherent suitability for generating scaffolds targeting enzymes like Factor Xa underscores its potential to accelerate the development of next-generation therapeutics. Future work will likely focus on expanding the repertoire of heterocycles accessible from this building block and applying these scaffolds to a wider range of biological targets.
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- 4. m.youtube.com [m.youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 10. Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 11. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoagulation by factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated aromatic ketone. Its structure, featuring a trifluoromethoxy-substituted phenyl ring and a chlorinated alkyl chain, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. The electron-withdrawing nature of the trifluoromethoxy group and the presence of a reactive chloropentanoyl chain make it a subject of interest for developing novel chemical entities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, synthesis, characterization, and potential applications of this compound. The protocols herein are designed to be self-validating and are grounded in established chemical and biological principles.
Physicochemical Properties
A summary of the key computed physicochemical properties of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is presented in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | PubChem[1] |
| Molecular Weight | 280.67 g/mol | PubChem[1] |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem[1] |
| CAS Number | 898786-25-9 | Echemi[2] |
| XLogP3 | 4 | Echemi[2] |
| PSA (Polar Surface Area) | 26.3 Ų | Echemi[2] |
Safety and Handling
As a halogenated organic compound, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane requires careful handling to minimize exposure and risk.
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3][4]
-
Avoid inhalation of vapors and contact with skin and eyes.[3][4]
-
Keep away from ignition sources as organic compounds can be flammable.[3][4]
Spill and Waste Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Dispose of waste in a designated "Halogenated Organic Waste" container. Do not pour down the drain.[3][4]
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Synthesis Protocol: Friedel-Crafts Acylation
A plausible synthetic route for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is via a Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene with 5-chloropentanoyl chloride.[5][6]
Caption: Proposed synthesis via Friedel-Crafts Acylation.
Materials:
-
3-(Trifluoromethoxy)benzene
-
5-Chloropentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (1.2 equivalents) to the flask under a nitrogen atmosphere.
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
Add 5-chloropentanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After 15 minutes, add 3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Protocols for the characterization of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8]
-
Objective: To confirm the chemical structure.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
2. High-Performance Liquid Chromatography (HPLC) [9][10]
-
Objective: To assess the purity of the compound.
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase of acetonitrile and water.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the peak area percentage.[11]
-
3. Mass Spectrometry (MS) [1][4][12]
-
Objective: To determine the molecular weight and confirm the molecular formula.[1][4][12]
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed m/z of the molecular ion [M+H]⁺ with the calculated exact mass.
-
Potential Applications & Experimental Protocols
Based on the chemical structure, which includes features often found in bioactive molecules, we propose the following areas of investigation.
Application 1: Antimicrobial Activity
The presence of halogen and trifluoromethoxy groups can enhance the lipophilicity and metabolic stability of a compound, traits often associated with antimicrobial agents.
Protocol: Minimum Inhibitory Concentration (MIC) Assay [3][13][14][15]
Sources
- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 2. clyte.tech [clyte.tech]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. news-medical.net [news-medical.net]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
Application Note: Quantitative Analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a trifluoromethyl group and a halogenated alkyl chain imparts specific physicochemical properties that are crucial for its biological activity and subsequent chemical transformations.[1][2] Accurate and precise quantification of this compound is paramount during drug development and for quality control of active pharmaceutical ingredients (APIs) and their precursors. This document provides detailed analytical methods for the robust quantification of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and validated according to ICH guidelines to ensure data integrity and reliability.[3][4][5][6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | PubChem[8] |
| CAS Number | 898786-25-9 | Echemi[9] |
| Molecular Formula | C12H12ClF3O2 | PubChem[8] |
| Molecular Weight | 280.67 g/mol | PubChem[8] |
| Structure | ||
| PubChem |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds.[1] The presence of the trifluoromethoxyphenyl group in the target analyte allows for sensitive detection using UV spectrophotometry.
Principle
This method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is detected as it elutes by its absorbance of UV light.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ultrapure water.
-
Reference standard of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (purity >99%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary (as per ICH Q2(R2))[3][4][5]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | To be determined experimentally |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, GC-MS offers excellent separation efficiency and specificity.[10][11][12] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
Principle
The analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas), high purity.
-
Solvents for sample preparation (e.g., ethyl acetate, hexane), GC grade.
-
Reference standard of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (purity >99%).
2. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution in ethyl acetate to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
4. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) by constructing a calibration curve.
Method Validation Summary (as per ICH Q2(R2))[3][4][5]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 0.1 - 25 µg/mL | To be determined experimentally |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
| Precision (% RSD) | ≤ 5% | < 3% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.02 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.07 µg/mL |
Workflow Diagram
Caption: General workflow for GC-MS analysis.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, especially in complex matrices such as biological fluids, LC-MS/MS is the gold standard.[13][14][15][16][17][18][19]
Principle
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. The analyte is separated by LC, ionized, and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix effects.[15][17]
Experimental Protocol
1. Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Formic acid, LC-MS grade.
-
Ultrapure water.
-
Reference standard of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (purity >99%).
-
Internal standard (IS), a structurally similar compound (e.g., a stable isotope-labeled analog).
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
3. MRM Transitions:
-
The precursor and product ions for the analyte and internal standard need to be optimized by direct infusion.
-
Analyte (Example): Precursor ion (Q1): m/z 281.0 [M+H]+ -> Product ion (Q3): m/z [To be determined experimentally]
-
Internal Standard: To be determined based on the chosen IS.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare serial dilutions in the mobile phase, each containing a fixed concentration of the internal standard, to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[20]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Method Validation Summary (as per ICH Q2(R2))[3][4][5]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 100 ng/mL | To be determined experimentally |
| Accuracy (% Recovery) | 85.0 - 115.0% | Within ±15% of nominal |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.03 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.1 ng/mL |
| Matrix Effect | To be assessed | Minimal due to MRM |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis from plasma.
Conclusion
This application note provides a comprehensive guide with detailed protocols for the quantification of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Each method has been designed to be robust and reliable, and should be fully validated according to the appropriate regulatory guidelines before implementation in a regulated environment.
References
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
-
Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. (2011). PubMed. Retrieved from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2011). PMC - NIH. Retrieved from [Link]
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). ACS Publications. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Retrieved from [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved from [Link]
-
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
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Analytical method validation as per ich and usp. (2016). Slideshare. Retrieved from [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. Retrieved from [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. Retrieved from [Link]
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Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). ScienceDirect. Retrieved from [Link]
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GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (1982). UNT Digital Library. Retrieved from [Link]
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. (n.d.). PubChem. Retrieved from [Link]
-
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Retrieved from [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). ACS Publications. Retrieved from [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. Retrieved from [Link]
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Application Note: A Robust HPLC Framework for the Analysis of Trifluoromethoxyphenyl Ketones
Abstract
This comprehensive application note provides a detailed framework for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of trifluoromethoxyphenyl ketones. This class of compounds is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the trifluoromethoxy- and phenyl- moieties. This guide offers a scientifically grounded protocol, explains the rationale behind critical experimental choices, and provides a systematic approach to method optimization, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
Trifluoromethoxyphenyl ketones are a class of aromatic ketones that incorporate a trifluoromethoxy group, a moiety known to enhance metabolic stability and cell permeability in drug candidates. The accurate quantification and purity assessment of these compounds are critical throughout the research and development pipeline. Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for this purpose. However, the unique electronic properties and potential for secondary interactions of the fluorinated group necessitate a carefully considered approach to method development to achieve optimal separation and peak symmetry. This guide provides a foundational method and a logical workflow for its adaptation and validation.
Foundational Principles: Method Development Strategy
The development of a successful HPLC method hinges on a systematic evaluation of several key parameters. The interplay between the analyte, the stationary phase, and the mobile phase dictates the retention, selectivity, and efficiency of the separation.
The Critical Role of the Stationary Phase
While standard C8 and C18 columns are the workhorses of RP-HPLC, the analysis of fluorinated compounds like trifluoromethoxyphenyl ketones often benefits from stationary phases with alternative selectivities.[1] Fluorinated phases, such as those with pentafluorophenyl (PFP) or fluoroalkyl functionalities, can offer enhanced retention and unique selectivity for halogenated and aromatic compounds.[1][2][3] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, providing different elution orders compared to traditional alkyl phases and aiding in the resolution of closely related impurities.[1][4]
For trifluoromethoxyphenyl ketones, a pentafluorophenyl (PFP) stationary phase is recommended as a primary choice due to its strong interactions with aromatic and halogenated analytes. A standard C18 column can be considered as a secondary, orthogonal method for confirmation of purity.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC.[5][6][7] A typical mobile phase for the analysis of moderately polar compounds like trifluoromethoxyphenyl ketones consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shape and lower UV cutoff (190 nm).[8] The proportion of the organic modifier in the mobile phase is the primary determinant of retention time; increasing the organic content will decrease retention.[9]
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for analytes with ionizable functional groups.[7][10] While the ketone and trifluoromethoxy groups are not typically ionizable within the common HPLC pH range, impurities or degradation products may be. To ensure robust and reproducible separations, buffering the aqueous phase is recommended. A buffer concentration of 10-25 mM is usually sufficient. A common choice for maintaining a slightly acidic pH, which often improves peak shape for aromatic compounds, is a phosphate buffer or the addition of a small amount of an acid like formic acid or trifluoroacetic acid.[7]
UV Detection: Seeing Your Analyte
Trifluoromethoxyphenyl ketones contain a conjugated π-electron system encompassing the phenyl ring and the carbonyl group, which results in strong UV absorbance.[11] The wavelength of maximum absorbance (λmax) can be determined using a photodiode array (PDA) detector during initial method development. A typical starting point for detection is in the range of 254-280 nm. For quantitative analysis, monitoring at the λmax will provide the highest sensitivity. The carbonyl group itself exhibits a weaker n→π* transition around 270-300 nm.[12]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the HPLC analysis of trifluoromethoxyphenyl ketones. This method should be considered a starting point for optimization based on the specific analyte and sample matrix.
Materials and Reagents
-
Trifluoromethoxyphenyl ketone standard(s)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV or PDA detector is suitable.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm | Provides alternative selectivity for fluorinated and aromatic compounds.[1][4][13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape for aromatic compounds.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Good solvent strength and UV transparency. |
| Gradient Elution | 50% B to 90% B over 15 minutes | A gradient is recommended for analyzing samples with unknown complexity to elute a range of components.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection Wavelength | 254 nm or determined λmax | Common wavelength for aromatic compounds; λmax provides optimal sensitivity.[11] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Run Time | 20 minutes (including equilibration) | Allows for elution of the target analyte and any late-eluting impurities. |
Standard and Sample Preparation
Ensuring the integrity of the sample and standards is paramount for accurate analysis.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the trifluoromethoxyphenyl ketone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). A typical concentration range might be 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the trifluoromethoxyphenyl ketone in a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[9]
Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Calibration: Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples.
-
Data Processing: Identify and quantify the trifluoromethoxyphenyl ketone peak in the sample chromatograms by comparing the retention time with that of the standard. Determine the concentration from the calibration curve.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC analysis process.
Caption: Overall workflow for HPLC analysis.
Caption: Logic for method development and optimization.
Troubleshooting and Further Optimization
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary interactions with silanols; inappropriate mobile phase pH. | Add 0.1% formic or trifluoroacetic acid to the mobile phase.[9] Consider a different stationary phase (e.g., C18). |
| Poor Resolution | Insufficient selectivity. | Optimize the gradient slope. Try a different organic modifier (e.g., methanol). Change to a column with different selectivity (e.g., from PFP to C18).[1] |
| Inconsistent Retention Times | Inadequate system equilibration; mobile phase composition drift; temperature fluctuations. | Ensure sufficient equilibration time between runs. Prepare fresh mobile phase daily. Use a column thermostat. |
| High Backpressure | Column frit blockage; sample precipitation. | Filter all samples and mobile phases.[9] Flush the column in the reverse direction (if permitted by the manufacturer). |
Conclusion
This application note provides a robust and scientifically-driven starting point for the HPLC analysis of trifluoromethoxyphenyl ketones. The proposed method, centered around a PFP stationary phase and a standard reversed-phase gradient, offers a high probability of success. By understanding the principles of stationary and mobile phase selection and following the systematic workflow presented, researchers can develop and validate reliable analytical methods for this important class of compounds, ensuring data integrity in pharmaceutical and chemical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Weber Consulting. (n.d.). Fluorinated columns - HPLC.
- Hawach. (n.d.). C8-Fluorine HPLC Column.
- Hawach Scientific. (n.d.). C8-Fluorine HPLC Column.
- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Chromatography Online. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Burdick & Jackson. (n.d.). UV Cutoff.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
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Application Note & Protocol: Definitive Structural Elucidation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane via Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This technical guide provides a comprehensive, in-depth protocol for the structural characterization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven methodologies for the acquisition and analysis of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring robust, reproducible, and self-validating results. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural verification of complex, functionalized organic molecules.
Introduction: The Analytical Imperative in Modern Chemistry
In the realms of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is paramount for establishing intellectual property, ensuring biological efficacy, and meeting stringent regulatory standards. The target molecule, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, serves as an excellent case study, presenting several analytical hurdles: a substituted aromatic ring, an influential trifluoromethyl (-CF₃) group, a ketone carbonyl, and a flexible chlorinated aliphatic chain.
The potent electron-withdrawing nature of the -CF₃ group dramatically alters the electronic environment of the aromatic ring, while the chlorine atom imparts its own inductive effects along the pentane chain.[1][2] Furthermore, long-range coupling between fluorine and distant protons or carbons can introduce spectral complexities that, while challenging, offer a rich source of structural information.[3][4][5] A systematic, multi-technique NMR approach is therefore not just beneficial, but essential for complete and unequivocal structural assignment.
Experimental Framework: A Logic-Driven Workflow
A robust analytical strategy for a molecule of this complexity relies on a tiered approach, where each experiment builds upon the insights of the last. We begin with foundational 1D techniques to map the basic proton and carbon skeletons and progress to sophisticated 2D correlation experiments to piece them together.[6]
Diagram: Integrated NMR Analysis Workflow
Caption: Systematic workflow for NMR-based structural elucidation.
Detailed Protocols and Methodologies
Sample Preparation: The Foundation of Quality Data
High-quality spectra are unattainable without meticulous sample preparation. The goal is a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[7]
Protocol:
-
Mass Determination: Accurately weigh 15-25 mg of the purified compound. While ¹H NMR can be performed on less, this higher concentration is optimal for reducing acquisition time for less sensitive nuclei like ¹³C and for 2D experiments.[7][8]
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is the solvent of choice for its excellent dissolving power for a wide range of organic compounds and its relatively unobtrusive residual solvent peak.[7]
-
Dissolution & Transfer: Dissolve the sample completely in the solvent within a clean vial. To eliminate solid impurities that can disrupt magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a high-precision 5 mm NMR tube.[9]
-
Finalization: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove fingerprints and dust.[8]
Spectrometer Setup and Acquisition Parameters
The following parameters are designed for a 400 MHz spectrometer. They represent a balance between achieving excellent data quality and practical experiment duration.
Table 1: Optimized NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C{¹H} NMR | DEPT-135 | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | zg30 | zgpg30 | dept135 | cosygpqf | hsqcedetgpsp | hmbcgplpndqf |
| Number of Scans | 16 | 1024 | 512 | 8 | 16 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.8 s | 1.5 s | 1.8 s |
| Spectral Width | 20 ppm | 240 ppm | 240 ppm | 14 ppm | 14 x 220 ppm | 14 x 220 ppm |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K | 298 K |
Rationale for Parameter Selection:
-
Pulse Programs: Standard, well-vetted pulse sequences are used. The hsqcedetgpsp for HSQC is particularly powerful as it is an "edited" sequence that differentiates CH/CH₃ signals from CH₂ signals by phase, providing an immediate layer of validation.[10]
-
Number of Scans (NS): The significantly higher scan count for ¹³C and HMBC experiments is necessary to achieve an adequate signal-to-noise ratio, compensating for the low natural abundance of ¹³C (1.1%) and the weaker, long-range correlations being detected.[7]
-
Relaxation Delay (D1): A delay of 2.0 seconds ensures nearly complete T₁ relaxation for most carbon nuclei, allowing for more reliable signal integration in the 1D spectra.
Data Analysis and Structural Interpretation
1D NMR Spectra: The Initial Blueprint
-
¹H NMR Spectrum: This spectrum provides the first look at the proton framework.
-
Aromatic Region (δ 7.5-8.2 ppm): Expect four distinct signals in a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene ring. The trifluoromethyl group and the carbonyl will deshield adjacent protons.[11][12]
-
Aliphatic Region (δ 1.8-3.8 ppm): Protons alpha to the carbonyl (C2-H₂) will be deshielded to ~δ 3.0-3.3 ppm.[13][14] Protons on the carbon bearing the electronegative chlorine atom (C5-H₂) will be further downfield, around δ 3.6-3.8 ppm.[2] The central methylene groups (C3-H₂, C4-H₂) will reside in the more shielded region of δ 1.8-2.3 ppm.
-
-
¹³C{¹H} and DEPT Spectra: These spectra reveal the carbon backbone and the number of attached protons for each carbon.[15][16][17]
-
DEPT-135: This experiment is crucial. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons (like the carbonyl and the two aromatic carbons attached to substituents) will be absent.[15][18]
-
Carbonyl (C=O): A weak signal, absent in DEPT, expected far downfield around δ 195-205 ppm.[19][20]
-
Aromatic Carbons: Six signals are expected. The carbon directly bonded to the -CF₃ group will be visible as a distinct quartet due to strong one-bond C-F coupling (¹JCF), a key diagnostic signal.[21]
-
Aliphatic Carbons: The carbon attached to chlorine (C5) will be the most deshielded in the aliphatic region (~δ 43-46 ppm), followed by the carbon alpha to the carbonyl (C2, ~δ 35-40 ppm).[1] The remaining methylene carbons (C3, C4) will be in the δ 20-30 ppm range.[22] All four aliphatic carbons should appear as negative peaks in the DEPT-135 spectrum, confirming them as CH₂ groups.
-
2D NMR Spectra: Assembling the Structure
Caption: The function of key 2D NMR experiments in structural mapping.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the proton-proton coupling network.[23] A cross-peak between two proton signals confirms they are vicinally coupled (³JHH). This will establish the unbroken spin system of the aliphatic chain: H2 ↔ H3 ↔ H4 ↔ H5. It will also reveal the coupling relationships between the four aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum unambiguously correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[10][24] This allows for the confident assignment of every protonated carbon. For example, the proton triplet at ~δ 3.7 ppm will show a cross-peak to the carbon at ~δ 44 ppm, definitively assigning these signals to the C5 position.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular fragments. It reveals correlations between protons and carbons over two and three bonds (and sometimes four in conjugated systems), mapping the complete carbon skeleton.[10][25]
-
Key Diagnostic Correlations:
-
H2 → C1 (Carbonyl): A strong correlation from the protons alpha to the ketone will be seen to the carbonyl carbon, anchoring the aliphatic chain.
-
H2 → C1' & C6' (Aromatic): Correlations from the C2 protons to the aromatic ipso-carbon (C1') will connect the pentanone chain to the phenyl ring.
-
Aromatic Protons → C1 (Carbonyl): The aromatic protons ortho to the acyl group (H2' and H6') will show a three-bond correlation to the carbonyl carbon.
-
H5 → C3 & C4: Long-range correlations from the terminal methylene protons will validate the internal connectivity of the aliphatic chain.
-
-
Consolidated Data and Final Assignment
The combination of all NMR data allows for the complete and confident assignment of every signal.
Table 2: Predicted ¹H and ¹³C NMR Assignments and Key Correlations
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from Proton to Carbon) |
| 1 (C=O) | - | ~198.0 | Absent | - |
| 2 (-CH₂-) | ~3.1, t | ~37.5 | Negative | 1, 3, 4, 1' |
| 3 (-CH₂-) | ~1.9, m | ~21.0 | Negative | 2, 4, 5 |
| 4 (-CH₂-) | ~2.1, m | ~28.5 | Negative | 2, 3, 5 |
| 5 (-CH₂Cl) | ~3.7, t | ~44.2 | Negative | 3, 4 |
| 1' (C-Ar) | - | ~137.5 | Absent | - |
| 2' (CH-Ar) | ~8.1, s | ~127.8 | Positive | 4', 6', C=O |
| 3' (C-CF₃) | - | ~131.5 (q) | Absent | - |
| 4' (CH-Ar) | ~7.8, d | ~129.5 | Positive | 2', 5', 6', CF₃ |
| 5' (CH-Ar) | ~7.6, t | ~125.0 | Positive | 1', 3', 4' |
| 6' (CH-Ar) | ~7.9, d | ~133.5 | Positive | 2', 4', C=O |
| -CF₃ | - | ~123.0 (q) | Absent | - |
Note: Chemical shifts (δ) are predictive and subject to minor variations. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and self-validating pathway for the complete structural elucidation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. By progressing from fundamental 1D experiments to advanced 2D correlation techniques, each piece of the molecular puzzle is unambiguously placed. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structural assignment, fulfilling a critical requirement for advancement in chemical research and development.
References
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
LiveJournal. (n.d.). CDCl3 is a common solvent used for NMR analysis. Retrieved from [Link]
-
Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]
-
SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Inchimica. (n.d.). NMR Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]
-
YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]
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Application Note: Mass Spectrometric Analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated ketone of interest in synthetic chemistry and potentially as an intermediate in the development of pharmacologically active compounds. Its molecular structure, featuring a trifluoromethoxy-substituted aromatic ring and a chlorinated alkyl chain, presents a unique fragmentation pattern in mass spectrometry that is crucial for its unequivocal identification and characterization. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing theoretical fragmentation pathways and offering robust protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
The methodologies described herein are designed to provide a foundational framework for researchers, enabling accurate structural elucidation and purity assessment. As mass spectrometry is a cornerstone technique in drug discovery and development, a thorough understanding of the fragmentation behavior of such molecules is paramount.[1][2] This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles.
Compound Profile
A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | PubChem[3] |
| CAS Number | 898786-25-9 | Echemi[4] |
| Molecular Formula | C12H12ClF3O2 | PubChem[3] |
| Molecular Weight | 280.67 g/mol | PubChem[3] |
| Exact Mass | 280.0477918 Da | PubChem[3] |
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum serves as a molecular fingerprint. For 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, the fragmentation is predicted to be driven by the presence of the carbonyl group, the aromatic ring, and the halogenated alkyl chain.
The initial event is the removal of an electron to form the molecular ion (M•+), which is often unstable and undergoes subsequent fragmentation. Key fragmentation mechanisms for ketones include alpha-cleavage and the McLafferty rearrangement.[6][7]
Caption: Predicted Electron Ionization Fragmentation Pathway of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 280/282 | [C12H12ClF3O2]•+ | Molecular Ion (M•+) . The presence of a chlorine atom will result in an M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[8] |
| 191 | [C8H6F3O2]+ | Acylium ion formed by alpha-cleavage, with the loss of the chlorobutyl radical (•C4H8Cl). This is often a very stable and prominent fragment for ketones.[9][10] |
| 175 | [C7H4F3O]+ | Loss of a carbonyl group (CO) from the m/z 191 fragment. |
| 161 | [C7H4F3O]+ | Fragment corresponding to the trifluoromethoxybenzoyl cation. |
| 91/93 | [C4H8Cl]+ | Formation of the chlorobutyl cation, also via alpha-cleavage. The isotopic pattern of chlorine will be evident. |
| 55 | [C4H7]+ | Loss of HCl from the m/z 91 fragment. |
Experimental Protocols
The following protocols are designed for the analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation
The goal of sample preparation is to introduce a clean, representative aliquot of the analyte into the analytical instrument.[11][12]
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Stock Solution: Prepare a stock solution of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent. This concentration is typically sufficient for detection by most modern GC-MS systems without causing detector saturation.
Caption: A streamlined workflow for sample preparation and GC-MS analysis.
Gas Chromatography (GC) Method
The GC method is optimized to ensure good peak shape and separation from any potential impurities.
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | To handle a range of concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard non-polar column suitable for a wide range of small molecules. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An initial temperature below the solvent boiling point, followed by a ramp to elute the analyte with good peak shape. |
Mass Spectrometry (MS) Method
The MS parameters are set to achieve sensitive detection and characteristic fragmentation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible and extensive fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | A standard energy that maximizes ionization and provides comparable spectra to library databases.[5] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Mass Analyzer | Quadrupole | Commonly used for routine analysis, offering good sensitivity and resolution. |
| Scan Range | 40 - 400 m/z | Covers the molecular ion and the expected range of fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament. |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.
-
Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.
-
Molecular Ion Identification: Identify the molecular ion peak (m/z 280) and its corresponding M+2 isotope peak (m/z 282).
-
Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pattern. The presence of key fragments such as m/z 191, 175, and 91/93 provides strong evidence for the structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Conclusion
This application note provides a detailed theoretical and practical guide for the mass spectrometric analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. By understanding the predicted fragmentation pathways and applying the optimized GC-MS protocols, researchers can confidently identify and characterize this compound. The principles and methodologies outlined here are broadly applicable to the analysis of other halogenated ketones and small molecules in the field of drug discovery and development.
References
-
Springer Nature. Mass Spectrometry Protocols and Methods. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
PubChem. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. [Link]
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University of California, Davis. Mass Spectrometry analysis of Small molecules. [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. [Link]
-
Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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ResearchGate. Electron ionization time-of-flight mass spectrometry: Historical review and current applications. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Application Notes and Protocols for the Utilization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in Heterocyclic Synthesis
Introduction: A Versatile Bifunctional Building Block for Heterocyclic Scaffolds
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a key bifunctional starting material for the synthesis of a variety of heterocyclic compounds. Its chemical architecture, featuring a reactive ketone and a terminal alkyl chloride, provides two distinct points for chemical modification, enabling the construction of diverse carbo- and heterocyclic frameworks. The incorporation of a 3-(trifluoromethoxy)phenyl moiety is of significant interest in medicinal chemistry. The trifluoromethoxy group can substantially improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this building block particularly valuable for drug discovery and development programs.
These application notes provide detailed, field-proven protocols for the synthesis of substituted piperidine and tetrahydropyran derivatives, two privileged heterocyclic motifs frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The methodologies described herein are designed to be robust and scalable, offering researchers a reliable pathway to novel chemical entities.
I. Synthesis of N-Substituted 2-(3-Trifluoromethoxyphenyl)piperidine Derivatives
The synthesis of piperidine derivatives from 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is efficiently accomplished through a two-step sequence. This process begins with a reductive amination of the ketone functionality, followed by an intramolecular N-alkylation to form the piperidine ring. This synthetic route is highly adaptable, allowing for the introduction of a wide range of substituents on the piperidine nitrogen, thereby facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reaction Scheme:
Caption: Synthesis of N-Alkyl-2-(3-fluorophenyl)piperidine.
Mechanistic Insights
The synthesis of the piperidine ring proceeds through a well-established reaction cascade. The initial step is the formation of an iminium ion intermediate via the condensation of the ketone with a primary amine. This is followed by in-situ reduction of the iminium ion to the corresponding secondary amine. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wide range of functional groups. The final step is an intramolecular nucleophilic substitution, where the newly formed secondary amine displaces the terminal chloride to form the six-membered piperidine ring. This intramolecular cyclization is entropically favored.
Experimental Protocol: Synthesis of 1-Benzyl-2-(3-(trifluoromethoxy)phenyl)piperidine
This protocol details the synthesis of a representative N-substituted piperidine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | 898786-25-9 | 280.67 | 10.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 12.0 | 1.2 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| Sodium bicarbonate (NaHCO3), saturated aqueous solution | 144-55-8 | 84.01 | - | - |
| Magnesium sulfate (MgSO4), anhydrous | 7487-88-9 | 120.37 | - | - |
| Hydrochloric acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 | - | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (10.0 mmol, 2.81 g) and anhydrous dichloromethane (100 mL).
-
Addition of Amine: Add benzylamine (12.0 mmol, 1.29 g, 1.31 mL) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M aqueous HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-benzyl-2-(3-(trifluoromethoxy)phenyl)piperidine.
II. Synthesis of 2-(3-Trifluoromethoxyphenyl)tetrahydropyran Derivatives
The synthesis of tetrahydropyran derivatives from 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is achieved through a two-step process involving the reduction of the ketone to a secondary alcohol, followed by an intramolecular Williamson ether synthesis. This method provides access to a variety of substituted tetrahydropyrans, which are important structural motifs in numerous natural products and pharmaceuticals.[1][2][3]
Reaction Scheme:
Caption: Synthesis of 2-(3-Trifluoromethoxyphenyl)tetrahydropyran.
Mechanistic Insights
The initial step involves the reduction of the ketone to a secondary alcohol. Sodium borohydride is a commonly used reagent for this transformation due to its mildness and selectivity. The subsequent intramolecular Williamson ether synthesis proceeds via an SN2 mechanism.[3] The alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the six-membered tetrahydropyran ring.[1][2] The efficiency of this intramolecular cyclization is dependent on the formation of a stable six-membered ring.[1]
Experimental Protocol: Synthesis of 2-(3-(Trifluoromethoxy)phenyl)tetrahydropyran
This protocol provides a detailed procedure for the synthesis of the parent tetrahydropyran derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | 898786-25-9 | 280.67 | 10.0 | 1.0 |
| Sodium borohydride (NaBH4) | 16940-66-2 | 37.83 | 5.0 | 0.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
| Water (H2O) | 7732-18-5 | 18.02 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Magnesium sulfate (MgSO4), anhydrous | 7487-88-9 | 120.37 | - | - |
Procedure:
Step 1: Reduction of the Ketone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (10.0 mmol, 2.81 g) in methanol (50 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (5.0 mmol, 0.19 g) in small portions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully add water (20 mL) to quench the reaction. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-1-(3-trifluoromethoxyphenyl)pentan-1-ol. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Williamson Ether Synthesis
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (12.0 mmol, 0.48 g of 60% dispersion) in anhydrous tetrahydrofuran (50 mL).
-
Addition of Alcohol: Dissolve the crude 5-chloro-1-(3-trifluoromethoxyphenyl)pentan-1-ol from the previous step in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench with water (10 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-(trifluoromethoxy)phenyl)tetrahydropyran.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium borohydride and sodium hydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care and quench slowly.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The protocols detailed in these application notes demonstrate the utility of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane as a versatile and valuable building block for the synthesis of medicinally relevant piperidine and tetrahydropyran scaffolds. The straightforward and efficient nature of these transformations makes this starting material an attractive component for the rapid generation of compound libraries aimed at accelerating drug discovery programs. The presence of the 3-(trifluoromethoxy)phenyl moiety provides a strategic handle for modulating the physicochemical and pharmacological properties of the final products.
References
- Padwa, A., et al. (2000). A Convenient New Route to Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines by Cyclization of Acetylenic Sulfones With Beta and Gamma-Chloroamines. Enantioselective Total Synthesis of Indolizidines (-)-167B, (-)-209D, (-)-209B, and (-). J Org Chem, 65(15), 4543-52.
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Google Patents. (1996). Preparation of piperidine derivatives. US5489689A.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2007). Process of making fentanyl intermediates. EP1812391A2.
- PMCID: PMC4957685. (2016). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Scientific Reports, 6, 29993.
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]
Sources
Application Notes and Protocols for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Potential Significance
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated ketone that presents itself as a versatile intermediate for the synthesis of more complex molecules in the realm of medicinal chemistry. Its structure is characterized by three key features, each contributing to its potential utility in drug design:
-
A Trifluoromethoxy-substituted Phenyl Ring: The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in modern drug discovery.[1] It is a strong electron-withdrawing group that is also highly lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
-
A Pentanone Chain with a Terminal Chloride: The five-carbon chain provides a flexible linker that can be functionalized in various ways. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which is a cornerstone of many synthetic strategies for building complex molecules.
-
A Ketone Carbonyl Group: The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions to alcohols, reductive aminations to form amines, and various carbon-carbon bond-forming reactions.
These structural attributes position 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane as a valuable starting material for the synthesis of diverse scaffolds, particularly for nitrogen-containing heterocycles, which are prevalent in a vast number of approved drugs.[2]
Table 1: Physicochemical Properties of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
| Property | Value | Source |
| CAS Number | 898786-25-9 | [3] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [3] |
| Molecular Weight | 280.67 g/mol | [3] |
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | [3] |
Synthetic Protocol: Friedel-Crafts Acylation
The most logical and widely applicable method for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is the Friedel-Crafts acylation.[2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Principle
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 5-chlorovaleryl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-(trifluoromethoxy)benzene to form the desired ketone.
Caption: Proposed synthetic pathway via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.2 eq.). Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous DCM dropwise over 30-45 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane as a pure compound.
Applications in Medicinal Chemistry: A Versatile Scaffold for Heterocycle Synthesis
The primary utility of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in medicinal chemistry lies in its potential as a precursor for the synthesis of various heterocyclic systems. The terminal alkyl chloride and the ketone moiety are key functional handles for cyclization reactions.
Synthesis of Substituted Piperidines and Tetrahydropyridines
One of the most straightforward applications is in the synthesis of substituted piperidines and their derivatives, which are common scaffolds in centrally active agents.
Caption: Potential synthetic route to piperidine derivatives.
Protocol Outline: Reductive Amination and Cyclization
-
Reductive Amination: The ketone can be reacted with a primary amine (R-NH₂) in the presence of a reducing agent like sodium triacetoxyborohydride to form an intermediate amino alcohol.
-
Intramolecular Cyclization: Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis-like reaction, where the alkoxide displaces the terminal chloride to form the piperidine ring.
This strategy allows for the introduction of diversity at the nitrogen atom of the piperidine ring, enabling the exploration of structure-activity relationships (SAR) for a given biological target. Such scaffolds are of interest in the development of antipsychotic and antithrombotic agents.[4][5]
Synthesis of Other Nitrogen-Containing Heterocycles
The bifunctional nature of this building block also opens avenues for the synthesis of other heterocyclic systems, such as pyrrolidines (via Favorskii rearrangement and subsequent reactions) or fused heterocyclic systems, depending on the chosen reaction partners and conditions. The synthesis of nitrogen-containing heterocycles is a major focus in drug discovery due to their prevalence in biologically active molecules.[2][6]
The Role of Fluorine and Chlorine in Drug Design
The presence of both trifluoromethoxy and chloro groups in the target molecule is of significant interest from a medicinal chemistry perspective.
-
Trifluoromethoxy Group: As previously mentioned, the -OCF₃ group can improve metabolic stability by blocking potential sites of oxidation. Its high lipophilicity can enhance cell membrane permeability and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Chloro Group: The chlorine atom, while serving as a synthetic handle, can also contribute to the pharmacological profile of a final compound. It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, the introduction of a chlorine atom can significantly alter the electronic properties and lipophilicity of a molecule.
Conclusion and Future Perspectives
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis via a robust Friedel-Crafts acylation is straightforward. The true potential of this molecule lies in its utility as a scaffold for the generation of diverse libraries of compounds, particularly substituted piperidines and other nitrogen-containing heterocycles. The strategic placement of the trifluoromethoxy and chloro groups provides a solid foundation for developing drug candidates with potentially favorable pharmacokinetic and pharmacodynamic properties. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully unlock its potential in drug discovery.
References
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Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 52(22), 3077-3094. Available from: [Link]
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Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900–5908. Available from: [Link]
-
He, W., Tang, S., & Peng, M. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838. Available from: [Link]
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Wikipedia contributors. (2023, December 29). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5467. Available from: [Link]
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de la Torre, P., & Kleinpeter, E. (2017). Neurochemical studies with the potential antipsychotic compound trans-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 550-554. Available from: [Link]
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Application Notes and Protocols for the Investigation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction: Unveiling the Potential of a Novel Chemical Entity
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a chemical compound with the molecular formula C12H12ClF3O2.[1][2] While its direct biological functions and mechanisms of action are not extensively documented in publicly available literature, its structure, featuring a reactive chloropentanone chain and a trifluoromethoxy-substituted phenyl ring, suggests potential bioactivity. Such features are often found in molecules designed to interact with biological targets, such as enzymes. The trifluoromethoxy group can enhance metabolic stability and binding affinity, while the chloro-keto moiety presents a site for potential covalent or non-covalent interactions within an enzyme's active site.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. We will focus on establishing a robust framework for screening its potential as an enzyme inhibitor, a common role for compounds with similar chemical features. The protocols outlined below are designed to be adaptable and provide a solid foundation for further, more specific investigations.
Part 1: Foundational Biochemical Assays - Screening for Enzyme Inhibition
The initial step in characterizing a novel compound is often to screen it against a panel of relevant enzymes. Given the structure of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, enzymes with nucleophilic residues in their active sites, such as cysteine or serine proteases, kinases, or dehydrogenases, could be potential targets.
Principle of Enzyme Inhibition Assays
Enzyme assays are laboratory methods used to measure the rate of an enzymatic reaction.[3] By observing the conversion of a substrate to a product, we can determine the enzyme's activity. The introduction of an inhibitor will decrease this rate. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]
Experimental Workflow: Biochemical Screening
The following workflow outlines a generalized approach for screening 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane for inhibitory activity against a chosen enzyme.
Caption: General workflow for a cell-based functional assay.
Protocol: Cell Viability/Cytotoxicity Assay
A fundamental cell-based assay is to assess the compound's effect on cell viability. This helps to determine a therapeutic window and identify potential off-target toxicity.
Materials:
-
A relevant human cell line (e.g., a cancer cell line if investigating anti-cancer potential)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
-
DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in complete medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
Assessing Cell Viability:
-
Add 20 µL of the cell viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with medium only) from all measurements.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) from the dose-response curve.
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.8 ± 2.1 |
| 30 | 15.2 ± 3.5 |
| 10 | 35.7 ± 4.8 |
| 3 | 68.4 ± 5.1 |
| 1 | 92.3 ± 3.9 |
| 0.3 | 98.1 ± 2.5 |
| 0.1 | 101.2 ± 1.9 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the data generated from these protocols, the following controls and validation steps are essential:
-
Positive and Negative Controls: Always include a known inhibitor (positive control) and a vehicle control (e.g., DMSO, negative control) in every assay.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Repeat experiments on different days with different batches of reagents to ensure the results are reproducible.
-
Orthogonal Assays: Validate findings using a different assay that measures a related but distinct endpoint. For example, if a compound inhibits a specific kinase in a biochemical assay, a Western blot for the phosphorylated substrate in cell lysates can be used as a confirmatory orthogonal assay.
Conclusion and Future Directions
The protocols detailed in these application notes provide a comprehensive starting point for elucidating the potential biological activity of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. By beginning with broad biochemical screening and progressing to more physiologically relevant cell-based assays, researchers can systematically characterize this novel chemical entity. Positive results from these initial screens would warrant further investigation into the specific mechanism of action, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and target identification studies to pinpoint the interacting protein(s). This structured approach is fundamental in the early stages of drug discovery and chemical biology research.
References
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Handling and storage of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
An In-Depth Guide to the Safe Handling and Storage of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides comprehensive application notes and detailed protocols for the safe handling and storage of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9). Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from chemical safety repositories and extrapolates best practices from structurally related compounds to ensure user safety and material integrity. The protocols herein are grounded in an understanding of the compound's functional group chemistry, emphasizing risk mitigation through proper engineering controls, personal protective equipment, and emergency preparedness.
Compound Identification and Physicochemical Properties
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a halogenated ketone derivative. Its structure incorporates an α-chloroketone moiety, known for its utility as a reactive intermediate in organic synthesis, and a trifluoromethoxy-substituted phenyl ring, a common feature in medicinal chemistry for enhancing metabolic stability and bioavailability.[1][2] A precise understanding of its identity and properties is the foundation of safe laboratory practice.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one | [3] |
| CAS Number | 898786-25-9 | [3][4] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [3][4] |
| Molecular Weight | 280.67 g/mol | [3][4] |
| Synonyms | 5-chloro-1-(3-(trifluoromethoxy)phenyl)pentan-1-one | [3][4] |
| Computed XLogP3 | 4.0 | [3][4] |
| Physical Form | Data not widely available; may be a solid or liquid. Always consult the supplier-specific Safety Data Sheet (SDS). | |
Hazard Assessment and Risk Analysis
-
α-Chloroketone Moiety: α-Haloketones are recognized as valuable, yet highly reactive, synthetic intermediates.[2][5] Structurally similar compounds, such as 5-Chloro-1-oxo-1-phenylpentane, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Therefore, it is prudent to assume this compound carries similar irritant properties.
-
Trifluoromethylphenyl Group: The trifluoromethoxy group generally imparts high chemical stability.[1] However, related trifluoromethylphenyl compounds are noted as potential irritants to the skin, eyes, and respiratory system.[6] Furthermore, under certain conditions, such as exposure to strong bases, the trifluoromethyl group can be susceptible to hydrolysis.[1]
-
General Halocarbon Hazards: Halogenated hydrocarbons as a class can exhibit toxicity upon inhalation, with potential effects on the liver and kidneys, and may react violently with strong oxidizing agents or alkali metals.[7]
Pre-Handling and Personal Protective Equipment (PPE) Protocol
A systematic preparation workflow is critical before handling this compound. The following diagram and protocol outline the mandatory steps to ensure a safe working environment.
Caption: Workflow for preparing to handle the chemical.
Step-by-Step PPE Protocol:
-
Laboratory Coat: A full-length, flame-resistant lab coat must be worn and fully fastened to protect against accidental splashes.
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the compound's organic nature, double-gloving is recommended to increase breakthrough time. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][6] If there is a potential for aerosol generation outside of a fume hood (a situation that should be avoided), a respirator with an organic vapor cartridge may be required, based on a formal risk assessment.
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure risk.
-
Work Area Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the lowest practical height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (glassware, spatulas, stir plates) within the fume hood before introducing the compound.
-
-
Chemical Handling:
-
Use non-sparking tools to handle the container and compound, especially when transferring material.[4][8]
-
If the compound is a solid, handle it gently to avoid creating dust.[4] If it is a liquid, pour carefully to avoid splashing.
-
Keep the primary container tightly closed whenever not in use.[4][9]
-
-
Post-Handling:
-
Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.
-
Storage Protocol
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Location | A dry, cool, and well-ventilated area.[4][8][9] | Prevents degradation from moisture and heat. Good ventilation mitigates vapor accumulation in case of a leak. |
| Temperature | Store in a cool place; refrigeration is recommended.[8] | Low temperatures slow the rate of potential decomposition reactions. |
| Container | Keep in the original, tightly sealed container.[4][9] | Prevents contamination, exposure to air/moisture, and accidental spills. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and alkali metals.[7][8] | Avoids violent reactions and base-catalyzed hydrolysis of the trifluoromethyl group.[1] |
| Segregation | Do not store with foodstuffs or other incompatible material classes.[4][9] | Prevents cross-contamination and accidental ingestion. |
Emergency Procedures: Spills and Exposures
Rapid and correct response to an emergency can significantly reduce harm.
Caption: Step-by-step workflow for responding to a chemical spill.
Exposure Protocol:
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
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5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 18, 2026, from [Link]
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Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (n.d.). OPHCJ. Retrieved January 18, 2026, from [Link]
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SAFETY DATA SHEET - Pentane. (2017). Cole-Parmer. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Safe Handling of Chlorinated Phenyl Ketones
Abstract: Chlorinated phenyl ketones represent a class of chemical compounds utilized in various research and development applications, including pharmaceutical synthesis and as intermediates in chemical manufacturing. However, their utility is matched by significant potential hazards, including high acute toxicity, severe irritant properties, and environmental persistence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with these compounds. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with chlorinated phenyl ketones is the foundation of safe laboratory practice. These compounds are characterized by a phenyl group and a ketone functional group, with one or more chlorine atoms substituted on the phenyl ring or alkyl chain. A prime example is 2-chloroacetophenone, a lachrymatory agent used as tear gas, which underscores the potent biological activity of this chemical class.[1]
Toxicological Properties
The primary health hazards of chlorinated phenyl ketones are their potent irritant and corrosive effects on the eyes, skin, and respiratory system.
-
Acute Toxicity: Inhalation is a primary route of exposure. Acute inhalation of compounds like 2-chloroacetophenone causes severe burning of the eyes, lacrimation (tearing), blurred vision, and irritation of the nasal passages and throat.[1] High concentrations can lead to chest burning, difficulty breathing (dyspnea), and potentially pulmonary edema, which may have a delayed onset.[2] Dermal contact can result in irritation and first, second, or even third-degree chemical burns.[1] Ingestion is harmful and may be fatal, with animal studies indicating that ingestion of less than 150 grams could cause serious health damage.[3]
-
Chronic Toxicity: Long-term exposure to respiratory irritants can lead to chronic airway diseases.[3] Rats chronically exposed to 2-chloroacetophenone via inhalation developed squamous hyperplasia of the nasal respiratory epithelium.[1] The carcinogenic potential for many chlorinated phenyl ketones has not been fully classified by regulatory bodies like the EPA.[1]
Physicochemical Hazards
-
Flammability: Most chlorinated phenyl ketones are combustible solids or liquids, presenting a slight fire hazard when exposed to heat or flame.[2][3]
-
Reactivity: These compounds can react slowly with water to generate hydrogen chloride gas.[2] They are generally incompatible with strong oxidizing agents.[4]
-
Hazardous Combustion Products: Combustion produces toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride, and potentially phosgene.[3]
Occupational Exposure Limits & Hazard Ratings
Familiarity with established exposure limits is critical for risk assessment. The values for 2-Chloroacetophenone serve as a conservative reference for the class.
| Parameter | Value (for 2-Chloroacetophenone) | Source |
| OSHA PEL (Permissible Exposure Limit) | 0.05 ppm (0.3 mg/m³) TWA | [5] |
| ACGIH TLV (Threshold Limit Value) | 0.05 ppm (0.32 mg/m³) TWA | [5] |
| NIOSH REL (Recommended Exposure Limit) | 0.05 ppm (0.3 mg/m³) TWA | [5] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ | [5] |
The National Fire Protection Association (NFPA) 704 standard provides a rapid assessment of hazards for emergency responders.[6][7]
| Hazard | Rating (Typical for Chloroacetophenone) | Indication |
| Health (Blue) | 3 | Can cause serious or permanent injury.[8] |
| Flammability (Red) | 2 | Must be moderately heated before ignition can occur.[9] |
| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures. |
| Special (White) | N/A | No special hazards indicated. |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All work involving chlorinated phenyl ketones (weighing, transfers, reactions, purification) must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Designated Work Area: Establish a clearly marked designated area for working with these compounds to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Selection must be based on the specific compound and the potential for exposure.[12]
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[10] Given the severe irritant and corrosive nature of these compounds, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or there is a risk of splashing.[10][13]
-
Skin and Body Protection: A buttoned, long-sleeved lab coat is required.[10] For tasks with a higher splash potential, a chemically resistant apron or coveralls should be worn.[12]
-
Hand Protection: The choice of glove material is critical. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact with ketones or chlorinated solvents.[14] For direct handling and extended use, gloves made of Butyl or Viton® rubber are recommended. Always consult the glove manufacturer's chemical resistance guide for the specific compound being used and replace gloves immediately after contamination.[10][13][14]
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below the OELs, such as during a large spill cleanup or in a non-functional fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] In high-concentration emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][11]
Diagram 1: Risk Assessment & Control Workflow This diagram illustrates the logical flow from identifying the hazards of a chlorinated phenyl ketone to implementing appropriate safety controls.
Protocols for Safe Handling and Storage
Adherence to strict protocols is non-negotiable when working with this class of compounds.
General Handling Protocol
-
Preparation: Before starting, ensure all necessary engineering controls are functional and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for the specific compound.
-
Location: Conduct all manipulations inside a certified chemical fume hood.
-
Dispensing: When weighing solids, use a balance inside the fume hood or a vented balance safety enclosure. Handle as a low-dusting solid to avoid aerosol generation. When transferring liquids, use a syringe or cannula to minimize vapor release.
-
Awareness: Avoid direct contact with skin, eyes, and clothing. Open cuts or abraded skin should never be exposed to these materials.[3]
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[15]
Storage Protocol
-
Containers: Store in tightly sealed, properly labeled containers.[10] Carbon steel or stainless steel are suitable materials for bulk storage.[11][16]
-
Location: Keep in a cool, dry, well-ventilated, and designated chemical storage area.[17]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and heat sources.[10]
-
Inventory: Maintain an accurate inventory to track quantities and storage duration.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
Spill Response Protocol
For small spills (manageable by lab personnel) inside a fume hood:
-
Alert: Immediately alert nearby personnel.
-
Isolate: Keep the fume hood sash as low as possible.
-
PPE: Don appropriate PPE, including chemical-resistant gloves (Butyl/Viton), goggles, face shield, and lab coat.
-
Contain: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Work from the outside of the spill inward.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the waste container.
-
Dispose: Seal and label the waste container for hazardous waste pickup.
For large spills or spills outside a fume hood:
-
Evacuate: Immediately evacuate the area.[10]
-
Alert: Alert colleagues, activate the fire alarm if necessary, and notify the institution's emergency response or safety office.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Await Response: Do not attempt to clean up the spill. Wait for trained emergency personnel.
Diagram 2: Emergency Spill Response Flowchart This flowchart provides a clear, step-by-step guide for responding to a chemical spill of chlorinated phenyl ketones.
First Aid for Exposure
Immediate action is critical. Follow the "Remove, Remove, Remove" principle: remove the person from the source, remove contaminated clothing, and remove the substance from their skin.[18]
-
Inhalation: Immediately move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[15] Be aware that pulmonary edema can have a delayed onset of several hours.[2][19]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash the skin thoroughly with soap and water.[20] Seek immediate medical attention, especially if burns or persistent irritation occurs.
-
Eye Contact: Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] If the victim is conscious and alert, wash out their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Waste Disposal
All waste containing chlorinated phenyl ketones, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Classification and Handling Protocol
-
Classification: Chlorinated organic compounds are typically classified as hazardous waste.[21][22] Consult your institution's environmental health and safety (EHS) office for specific waste codes.
-
Segregation: Do not mix chlorinated waste with other waste streams. Keep it separate from non-halogenated solvents.
-
Containerization: Collect waste in a designated, properly sealed, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[10]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. The primary method for the permanent disposal of highly chlorinated organic residues is high-temperature incineration, which breaks the compounds down into gases like carbon dioxide and hydrogen halides that can be scrubbed from the exhaust.[21][23]
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- 23. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Welcome to the technical support center for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. The synthesis, primarily achieved through a Friedel-Crafts acylation, can present several obstacles. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Initiation & Low Yield
Question 1: My reaction is not starting, or I'm observing a very low yield of the desired product. What are the most common causes?
Answer: Failure to initiate or low yields in the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride are common issues that typically stem from a few critical factors.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.
-
Deactivated Aromatic Ring: The trifluoromethoxy (-OCF₃) group on the aromatic ring is strongly electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution, making the Friedel-Crafts reaction inherently more challenging than with activated rings.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation is generally not a truly catalytic process. The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[2][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often required.[2]
-
Poor Quality Reagents: The purity of your 1-bromo-3-(trifluoromethoxy)benzene and 5-chlorovaleryl chloride is crucial. Impurities can lead to side reactions and lower yields. 5-chlorovaleryl chloride can be synthesized from various starting materials, such as δ-valerolactone or 1,4-dichlorobutane, and its purity should be confirmed before use.[4][5][6]
Question 2: I've ensured anhydrous conditions and used high-purity reagents, but my yield is still poor. How can I optimize the reaction conditions?
Answer: Optimizing reaction parameters is key when dealing with a deactivated aromatic substrate. Here’s a systematic approach:
-
Temperature Adjustment: While some Friedel-Crafts reactions proceed at room temperature, a deactivated ring may require heating to overcome the activation energy.[1] We recommend starting at 0°C for the initial addition to control the exothermic reaction, then slowly warming to room temperature, and if necessary, gently heating to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common choices. In some cases, for particularly unreactive substrates, a more polar solvent like nitromethane can be used, but be aware that it can also form complexes with the Lewis acid.
-
Catalyst Screening: While AlCl₃ is the most common catalyst, other Lewis acids can be more effective for certain substrates.[7] Consider screening other catalysts such as ferric chloride (FeCl₃) or exploring more modern and milder catalyst systems like rare earth metal triflates, which can be particularly effective for activated or sensitive substrates.[8][9]
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | To overcome product-catalyst complexation.[2] |
| Temperature | Start at 0°C, then warm to RT or heat to 40-50°C | Balances reaction rate and potential side reactions.[1] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert and effective at solubilizing reagents. |
| Reaction Time | Monitor by TLC (typically 2-24 hours) | Reaction times can vary based on substrate reactivity. |
Side Products and Purification
Question 3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge, often due to issues with regioselectivity or side reactions.
-
Isomer Formation: The trifluoromethoxy group is a meta-director. However, some ortho and para isomers might still form, especially if the reaction conditions are not optimized. The steric bulk of the acylating agent generally favors para-substitution over ortho, but in the case of a meta-director, the primary product should be the desired 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.[7]
-
Reaction with Solvent: If your solvent is not inert (e.g., using benzene as a solvent), it can compete with your substrate in the acylation reaction.[8]
-
Decomposition: At excessively high temperatures, both starting materials and the product can decompose, leading to a complex mixture.[1]
To minimize side products, ensure precise temperature control and use an inert solvent. Purification via column chromatography on silica gel is typically required to isolate the desired product from any regioisomers or other impurities.
Product Characterization
Question 4: How can I confirm that I have synthesized the correct product, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane?
Answer: Proper characterization using spectroscopic methods is essential to confirm the structure and purity of your final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information. Expect to see signals corresponding to the aromatic protons (in the 7-8 ppm region) and the aliphatic chain protons. The protons alpha to the carbonyl group will be deshielded and appear around 2.5-3.0 ppm.[10][11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is also very informative. A key signal to look for is the carbonyl carbon, which will appear significantly downfield, typically in the 190-210 ppm range.[10][12]
-
IR Spectroscopy: Infrared spectroscopy should show a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically between 1680-1700 cm⁻¹ for an aryl ketone.[10][13]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of your product (C₁₂H₁₂ClF₃O₂), which is approximately 280.67 g/mol .[14]
| Spectroscopic Technique | Expected Key Signals for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane |
| ¹H NMR | Aromatic protons (~7-8 ppm), -CH₂- protons alpha to C=O (~2.5-3.0 ppm), other aliphatic -CH₂- protons. |
| ¹³C NMR | Carbonyl carbon (~190-210 ppm), aromatic carbons, aliphatic carbons.[12] |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹).[13] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (~280.67 g/mol ).[14] |
Experimental Protocols & Visual Guides
General Protocol for Friedel-Crafts Acylation
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To a stirred solution of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane, cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleryl chloride (1.0 eq.) dropwise to the cooled catalyst suspension.
-
Substrate Addition: Add a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Reaction Mechanism Overview
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
References
-
Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]
-
SaskOER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Liu, et al. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Retrieved from [Link]
-
LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC. Retrieved from [Link]
-
MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. Retrieved from [Link]
-
Thieme. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
Sources
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- 4. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
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- 14. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethoxyphenyl Pentanones
Welcome to the technical support center for the purification of trifluoromethoxyphenyl pentanones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important class of chemical intermediates. As key building blocks in medicinal chemistry, particularly for compounds like the antidepressant fluvoxamine maleate, achieving high purity is paramount.[1] This document moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Part 1: Foundational FAQs & General Troubleshooting
This section addresses initial challenges and broad questions that are relevant regardless of the specific purification technique employed.
Q1: I've completed my synthesis. How do I get a reliable initial assessment of my crude product's purity?
A1: A multi-pronged analytical approach is always recommended before committing to a large-scale purification strategy.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps you visualize the number of components in your crude mixture and is essential for developing a solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC with UV detection is a robust method. The trifluoromethylphenyl group provides a strong chromophore, making UV detection at around 254 nm highly effective.[3] This will give you an area-percent purity, which is a good proxy for the actual purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR will show signals from your desired product, residual solvents, and organic byproducts. ¹⁹F NMR is particularly powerful as it provides a clean window to observe any fluorine-containing impurities, which might be difficult to distinguish in the proton spectrum.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your pentanone is sufficiently volatile and thermally stable, GC-MS is excellent for identifying low-molecular-weight impurities and residual solvents.[4]
Q2: What are the most common impurities I should anticipate in my crude trifluoromethoxyphenyl pentanone?
A2: Impurities typically stem from the starting materials, side reactions, or subsequent degradation. Common culprits include:
-
Unreacted Starting Materials: Such as p-trifluoromethylbenzoyl chloride or unreacted Grignard reagents.[1]
-
Reaction Byproducts: Depending on the synthetic route, you may have coupling byproducts or products from side reactions.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, ether, toluene) are common.[5]
-
Degradation Products: See the next question.
Q3: My compound appears to be degrading during workup or on standing. Is the trifluoromethoxy group unstable?
A3: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are generally very stable.[6] However, degradation can occur under specific conditions.
-
Hydrolysis of the Trifluoromethyl Group: Under strongly basic (alkaline) conditions, the -CF₃ group can hydrolyze to a carboxylic acid (-COOH).[6] This is why careful control of pH during aqueous workups is critical.
-
Ketone-Related Degradation: The pentanone chain itself can be susceptible to degradation, especially under harsh acidic or basic conditions or at elevated temperatures for prolonged periods.
-
Photodegradation: Exposure to UV light can sometimes induce degradation of aromatic systems. It's good practice to store these compounds in amber vials or protected from direct light.[6]
A systematic forced degradation study (testing acidic, basic, oxidative, and photolytic conditions) can help you pinpoint the specific cause of instability.[6]
Part 2: Technique-Specific Troubleshooting Guides
This section provides detailed Q&A guides for the most common purification techniques.
Recrystallization
Q1: My trifluoromethoxyphenyl pentanone is a solid, but I'm struggling to find a good recrystallization solvent.
A1: The ideal solvent is one in which your compound has low solubility at room temperature but high solubility at the solvent's boiling point.[7]
-
The "Like Dissolves Like" Rule of Thumb: Since your molecule has a polar ketone group and a less polar aryl ring, solvent systems are often your best bet. Solvents with ketone functionalities, like acetone, can be good solubilizers.[8]
-
Common Solvent Systems to Screen:
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone[8]
-
Ethanol/Water
-
Toluene/Hexanes
-
-
Systematic Screening: Use small test tubes to test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents, both cold and hot. A successful test will show the solid dissolving when hot and crashing out as clean crystals upon cooling.
Q2: My product "oils out" during cooling instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. The solute comes out of solution as a liquid instead of a solid crystal lattice.
-
Causality: This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly.
-
Solutions:
-
Lower the Cooling Temperature: Before cooling in an ice bath, allow the solution to cool very slowly to room temperature.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Change Solvents: Switch to a lower-boiling point solvent or a solvent mixture where the compound's solubility is lower.
-
Q3: The solution is cold, but no crystals have formed. What are my next steps?
A3: Crystal formation requires nucleation. Sometimes, spontaneous nucleation is slow.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.[7]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.[7]
-
Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent and allow it to cool again.
Column Chromatography
Q1: How do I choose the best mobile phase (eluent) for my column?
A1: The best eluent system is determined using TLC.[2]
-
Goal: You want a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[9] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or coming out too quickly with impurities.
-
Starting Point: For moderately polar compounds like aryl ketones, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar modifier (like ethyl acetate or acetone) is standard.[1][2] Start with a 9:1 ratio of non-polar to polar and adjust as needed.
Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what is the alternative?
A2: This is a common issue for sensitive compounds.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive molecules.
-
Confirmation: Spot your compound on a silica gel TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see new spots or streaking that wasn't present initially, your compound is likely decomposing on the silica.
-
Solutions:
-
Neutralize the Silica: You can run the column with a mobile phase containing a small amount (~0.5-1%) of a basic modifier like triethylamine or pyridine to neutralize the acidic sites.
-
Switch the Stationary Phase: Use a more inert stationary phase. Neutral alumina is an excellent alternative for compounds that are sensitive to acid.[2][9] Florisil is another option.
-
Q3: I'm seeing significant peak tailing in my collected fractions, leading to poor separation.
A3: Peak tailing often indicates an undesirable secondary interaction between your compound and the stationary phase.
-
Causality: The polar ketone group in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can cause the molecules to "stick" and elute slowly and unevenly.
-
Solutions:
-
Add a Polar Modifier: Add a small amount of a more polar solvent like methanol or a slightly acidic modifier like acetic acid (~0.5%) to your mobile phase.[9] This will compete for the active sites on the silica gel, leading to sharper peaks.
-
Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, as this can lead to uneven solvent flow and band broadening.[9]
-
Part 3: Protocols & Visual Workflows
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that provides an Rf of 0.2-0.4 for the trifluoromethoxyphenyl pentanone.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present.[10]
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Use TLC to monitor the fractions to identify which ones contain your purified product.
-
If using a gradient, slowly increase the polarity of the eluent to elute more polar compounds.[11]
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility followed by mass-based detection. | Intrinsic relationship between signal intensity and the number of atomic nuclei.[12] |
| Primary Use | Quantitative purity assessment (area %), impurity profiling. | Identification of volatile impurities and residual solvents.[4] | Highly accurate quantification against a certified internal standard, structural confirmation. |
| Strengths | Robust, versatile, widely available.[12] | High sensitivity and selectivity, provides structural information of impurities.[12] | Primary analytical method (no reference standard of the analyte needed), highly precise.[12] |
| Limitations | Potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds.[12] | Lower sensitivity compared to chromatographic methods, higher instrument cost.[12] |
Visual Workflow Diagrams
Sources
- 1. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane . This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. Here, we address common experimental challenges, provide in-depth scientific explanations for troubleshooting, and offer a validated protocol to improve reaction yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The synthesis, a Friedel-Crafts acylation, involves reacting 3-(trifluoromethoxy)anisole with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
A1: Failure to form the product typically points to two main areas: the reactivity of your aromatic ring and the activity of your catalyst.
-
Cause 1: Deactivated Aromatic Ring. The trifluoromethoxy (-OCF₃) group on your starting material is a significant factor. Due to the strong inductive effect of the three fluorine atoms, the -OCF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This makes the reaction inherently more challenging than acylating an activated ring like anisole.
-
Solution:
-
Increase Catalyst Stoichiometry: For deactivated rings, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) of a strong Lewis acid like aluminum chloride (AlCl₃) is often necessary.[3] This is because the ketone product can complex with the catalyst, effectively removing it from the reaction cycle.[3]
-
Elevate Reaction Temperature: While initial reagent addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to proceed at room temperature or gentle heating (e.g., 40-50 °C) may be required to overcome the activation energy of the deactivated substrate.[3] Monitor for potential side product formation at higher temperatures using Thin Layer Chromatography (TLC).
-
Consider a Stronger Catalyst System: If AlCl₃ is ineffective, a more potent Lewis acid or a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) could be employed, as they have shown efficacy in acylating moderately deactivated rings.[1][4]
-
-
Cause 2: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use a drying tube on your reaction setup.
-
Use High-Purity, Anhydrous Reagents: Use freshly opened, anhydrous grade solvents (like dichloromethane, DCM). Ensure the AlCl₃ is a fine, free-flowing powder; clumps may indicate hydration. Use freshly distilled 5-chlorovaleryl chloride and 3-(trifluoromethoxy)anisole.
-
Q2: My reaction is producing multiple spots on TLC, and the final product is impure. What are the potential side reactions?
A2: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, other side products can form.[5][6]
-
Cause 1: Isomer Formation. The trifluoromethoxy group is a deactivating but ortho-, para- directing substituent due to the resonance contribution from the oxygen's lone pairs.[2] However, the strong inductive effect significantly weakens this directionality, and under forcing conditions, the meta- product (your target) can be formed. It is plausible that small amounts of ortho- or para- isomers are being generated.
-
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature after the initial addition may improve regioselectivity.
-
Purification: These isomers are often separable by column chromatography on silica gel.
-
-
Cause 2: Impurities in Starting Materials. The purity of your 5-chlorovaleryl chloride is critical. If it has degraded to 5-chlorovaleric acid, this can interfere with the reaction.
-
Solution:
-
Verify Reagent Quality: Consider distilling the 5-chlorovaleryl chloride immediately before use.
-
Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of your starting materials before beginning the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Why is the acylation directed to the meta position relative to the -OCF₃ group?
A1: This is an excellent question that highlights the nuanced electronics of the trifluoromethoxy group. While the oxygen atom's lone pairs can participate in resonance (a +M effect), which would direct ortho/para, the three highly electronegative fluorine atoms create an extremely powerful inductive electron withdrawal effect (-I).[2] This -I effect strongly destabilizes the positively charged intermediates (sigma complexes) formed during ortho and para attack. The intermediate for meta attack avoids placing the positive charge on the carbon directly attached to the -OCF₃ group, making it the least destabilized and, therefore, the favored pathway for this deactivated ring.[7]
Q2: What is the optimal Lewis acid for this synthesis?
A2: Aluminum chloride (AlCl₃) is the most common and cost-effective choice for Friedel-Crafts acylations.[8] Given the deactivating nature of the substrate, it is a suitable starting point. If yield remains low, other strong Lewis acids like ferric chloride (FeCl₃) or more modern catalysts like triflates (e.g., Sc(OTf)₃) could be explored, though these are often more expensive.[1]
Q3: Which solvent is best suited for this reaction?
A3: Anhydrous dichloromethane (DCM) is a good first choice as it is inert under the reaction conditions and effectively dissolves the starting materials. Other non-polar, aprotic solvents like 1,2-dichloroethane (DCE) or carbon disulfide (CS₂) can also be used. Avoid using coordinating solvents (like THF or acetone) as they will complex with the Lewis acid catalyst.
Q4: How should I monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). Spot the starting aromatic compound and the reaction mixture side-by-side. The reaction is complete when the starting aromatic spot has been consumed and a new, lower Rf spot corresponding to the more polar ketone product is dominant.
Q5: What are the best methods for purifying the final product?
A5:
-
Aqueous Workup: The reaction must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride and breaks up the ketone-catalyst complex.
-
Extraction: After quenching, the product is extracted into an organic solvent (like DCM or ethyl acetate). The organic layer should be washed with water, a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
-
Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[9]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an alternative or complementary purification step.[10]
Data and Parameter Summary
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Catalyst (AlCl₃) | 1.1 - 1.3 equivalents | Overcomes catalyst deactivation by product complexation. Crucial for driving the reaction with a deactivated ring.[3] |
| Temperature | 0-5 °C (addition), then RT to 50 °C | Low initial temperature controls exotherm. Higher temperature may be needed to increase reaction rate but can reduce selectivity.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that prevents catalyst quenching and has good solubility for reagents. |
| Reaction Time | 2 - 24 hours | Deactivated substrates require longer reaction times. Monitor by TLC to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and deactivating the catalyst.[3] |
Visualizations
Experimental Workflow
Caption: A stepwise workflow for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and reagent purity.
Materials:
-
3-(Trifluoromethoxy)anisole
-
5-Chlorovaleryl chloride
-
Aluminum chloride (anhydrous, >99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the flame-dried flask, condenser, and dropping funnel under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous DCM followed by anhydrous aluminum chloride (1.2 equivalents). Cool the resulting suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 5-chlorovaleryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of 3-(trifluoromethoxy)anisole (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-24 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). If the reaction is sluggish, consider heating to 40 °C.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3 volumes of ice to 1 volume of acid).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and determine its purity using GC-MS or HPLC.[11][12][13]
References
- BenchChem (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
-
Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. [Link]
- BenchChem (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Technical Support.
- BenchChem (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
-
Studylib. Electrophilic Aromatic Substitution: Rate & Regioselectivity. [Link]
-
NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
ALWSCI (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Reddit (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. [Link]
-
Pharmatutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
RROIJ (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Journal of Pharmaceutical Analysis and Research (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
Chemistry LibreTexts (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Handout. [Link]
-
National Institutes of Health (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ACS Publications (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Master Organic Chemistry (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
MDPI (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
- Google Patents.
- Google Patents.
-
Beilstein Journal of Organic Chemistry (2020). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
National Institutes of Health. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]
-
YouTube (2021). 18.2 Friedel Crafts Alkylation and Acylation. [Link]
-
L.S. College, Muzaffarpur (2020). Friedel–Crafts reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies [mdpi.com]
- 10. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. rroij.com [rroij.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of Fluorinated Phenyl Ketones
Welcome to the technical support center for the synthesis of fluorinated phenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions in a direct, actionable format. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Poor Regioselectivity (Ortho vs. Para Isomer Formation)
A frequent challenge in the Friedel-Crafts acylation of fluorinated benzenes is controlling the position of the incoming acyl group. While the fluorine atom is an ortho, para-director, achieving high selectivity for the desired isomer is critical for yield and purity.
Question 1: My reaction is producing a significant amount of the ortho-acylated isomer alongside my desired para-product. How can I improve para-selectivity?
Answer: The formation of the ortho-isomer is a common side reaction, but its prevalence can be minimized by carefully selecting the reaction conditions. The key is to exploit the steric hindrance around the fluorine atom.
-
Detailed Explanation: The fluorine atom directs incoming electrophiles to both the ortho and para positions. However, the bulky acylium ion experiences greater steric repulsion at the ortho position, which is adjacent to the fluorine atom.[1] Higher reaction temperatures can provide the energy needed to overcome this steric barrier, leading to an increase in the ortho-isomer.[1] The polarity of the solvent also plays a significant role in determining the regioselectivity.[2]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the sterically less hindered para-product, which is often the kinetically controlled product.
-
Solvent Selection: Employing a non-polar solvent can enhance para-selectivity. In contrast, polar solvents can stabilize the transition state leading to the ortho-product, thus increasing its formation.[3]
-
Choice of Lewis Acid: The size of the Lewis acid catalyst can influence the steric environment around the reaction center. Experimenting with different Lewis acids (e.g., AlCl₃, BF₃, SnCl₄) may improve the ortho/para ratio.[4]
-
Data Snapshot: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low | Para-isomer | Favors the sterically less hindered product (kinetic control).[3][5] |
| High | Ortho-isomer | Overcomes the steric barrier to form the thermodynamically more stable product in some cases.[5][6] | |
| Solvent Polarity | Non-polar | Para-isomer | Minimizes stabilization of the ortho-transition state.[3][5] |
| Polar | Ortho-isomer | Stabilizes the charged intermediate leading to the ortho-product.[3] |
Section 2: Addressing Polyacylation Side Reactions
The introduction of more than one acyl group onto the aromatic ring is a potential side reaction that can significantly reduce the yield of the desired mono-acylated product.
Question 2: I am observing di-acylated products in my reaction mixture. What is causing this and how can I prevent it?
Answer: Polyacylation occurs when the initially formed ketone product is still reactive enough to undergo a second acylation. While the first acyl group is deactivating, harsh reaction conditions can still promote further substitution.[1]
-
Detailed Explanation: The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1] However, if the reaction conditions are too forcing (e.g., high temperature, excess acylating agent, or a highly active catalyst), a second acylation can occur.[1]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to the fluorinated benzene.
-
Moderate Reaction Conditions: Avoid excessively high temperatures.
-
Reverse Addition: Consider adding the fluorinated benzene to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aromatic substrate throughout the reaction.
-
Section 3: Managing Catalyst Deactivation and Rearrangements
The efficiency of the synthesis of fluorinated phenyl ketones can be hampered by issues related to the catalyst and potential structural rearrangements of the product.
Question 3: My reaction is sluggish and gives a low yield, suggesting catalyst deactivation. What could be the cause?
Answer: Catalyst deactivation is a common issue, often caused by moisture or the presence of strongly electron-withdrawing groups on the aromatic ring. The ketone product itself can also form a stable complex with the Lewis acid, effectively sequestering the catalyst.[2]
-
Detailed Explanation: Lewis acids like AlCl₃ are highly sensitive to moisture and must be handled under anhydrous conditions.[1] The presence of multiple fluorine atoms or other strongly deactivating groups on the aromatic ring can make the substrate less reactive towards electrophilic substitution.[2] Furthermore, the carbonyl oxygen of the newly formed ketone can coordinate strongly with the Lewis acid, forming a complex that is unreactive.[7] This necessitates the use of stoichiometric or even excess amounts of the catalyst.[2][4]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use Stoichiometric Catalyst: A 1:1 molar ratio of Lewis acid to the ketone product is often required. A slight excess may be beneficial.[2]
-
Consider a Stronger Catalyst System: For deactivated substrates, a more potent Lewis acid or a more reactive acylating agent (like an acid anhydride) may be necessary.[2]
-
Question 4: I suspect a rearrangement reaction is occurring. What are the possibilities and how can I confirm this?
Answer: The Fries rearrangement is a potential side reaction where an initially formed aryl ester rearranges to a hydroxy aryl ketone under the influence of a Lewis acid.[3][5] This is more likely if your starting material is a phenolic ester rather than a fluorinated benzene.
-
Detailed Explanation: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring.[3][5] The reaction is catalyzed by Lewis acids and is selective for the ortho and para positions.[3][4] The regioselectivity is influenced by temperature and solvent polarity, similar to the Friedel-Crafts acylation.[3][5]
-
Troubleshooting and Confirmation:
-
Analyze Byproducts: Use analytical techniques like NMR and mass spectrometry to identify any hydroxy aryl ketone byproducts.
-
Modify Reaction Conditions: If a Fries rearrangement is suspected, altering the temperature and solvent may change the product distribution, providing evidence for this pathway.[3][5]
-
Alternative Synthetic Route: If the Fries rearrangement is unavoidable, consider a different synthetic strategy that does not involve a phenolic ester precursor.
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for common side reactions in the synthesis of fluorinated phenyl ketones.
Experimental Protocol: A General Procedure for the Friedel-Crafts Acylation of Fluorobenzene
This protocol provides a starting point for the synthesis of 4-fluoroacetophenone. It should be optimized for specific substrates and scales.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add fluorobenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
References
- Benchchem. Identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
Wikipedia. Fries rearrangement. Available from: [Link].
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link].
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link].
- Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. Available from: [Link].
- Benchchem. Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
Welcome to the technical support center for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS 898786-25-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and experimental nuances associated with this versatile intermediate. As a molecule incorporating a reactive α-chloro ketone, a trifluoromethoxy-substituted aromatic ring, and a flexible alkyl chain, it presents unique chemical properties that require careful consideration during handling, storage, and reaction design. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making this compound and its derivatives attractive in medicinal chemistry.[3] However, the inherent reactivity of the α-chloro ketone moiety necessitates a thorough understanding of its potential degradation pathways and interactions.[4] This guide is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying chemical principles to empower your research decisions.
Part 1: Compound Properties and Handling
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 898786-25-9 | [2] |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [2] |
| Molecular Weight | 280.67 g/mol | [2] |
| Appearance | Dark yellow liquid | |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1] |
FAQ: General Handling and Storage
Q1: What are the primary safety precautions when handling this compound?
A1: Always handle 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Due to its liquid form, aerosol formation should be minimized.[1]
Q2: What are the optimal long-term storage conditions?
A2: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen, which could potentially contribute to degradation over time.
Part 2: Troubleshooting Experimental Stability Issues
The bifunctional nature of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, possessing both an electrophilic ketone and a reactive alkyl chloride, makes it susceptible to several degradation pathways. The following sections address common stability issues encountered during experimental work.
Issue 1: Unexpected Degradation in Solution
Q3: I'm observing the appearance of new, unidentified peaks in my HPLC analysis after dissolving the compound in a protic solvent like methanol or in the presence of trace amounts of water. What could be happening?
A3: This observation likely points to hydrolytic degradation. The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or alcohol.
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for your reactions. If a protic solvent is unavoidable, ensure it is rigorously dried before use.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol, as these can catalyze hydrolysis. If pH control is necessary, use a well-buffered system.
Issue 2: Reaction Failure or Low Yield with Basic Reagents
Q4: My reaction, which involves a basic reagent (e.g., an amine or hydroxide), is giving a low yield of the desired product, and I'm observing a complex mixture of byproducts. What is the likely cause?
A4: The α-protons to the ketone are acidic and can be abstracted by a base to form an enolate. This can lead to several competing side reactions, including elimination and self-condensation.
Causality and Troubleshooting:
-
Elimination vs. Substitution: Strong, sterically hindered bases are more likely to promote elimination by abstracting a proton at the α-position. Weaker or non-hindered bases might favor nucleophilic substitution at the carbon bearing the chlorine.
-
Intramolecular Cyclization: The molecule contains a terminal alkyl chloride and a ketone, which can undergo an intramolecular reaction to form a cyclic product, such as a tetrahydropyranone derivative. This is a type of intramolecular Williamson ether synthesis after enolization or reduction of the ketone.
-
Protocol Optimization:
-
Choice of Base: If your desired reaction is a substitution at the chloro-group, consider using a milder, non-nucleophilic base or a carbonate base like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Running the reaction at lower temperatures can often suppress side reactions.
-
Protecting Groups: If the ketone's α-protons are interfering, consider protecting the ketone as a ketal before proceeding with the base-mediated reaction.
-
Issue 3: Compound Discoloration and Degradation on Storage or Upon Exposure to Light
Q5: My sample has turned a darker yellow or brown over time, and I'm seeing new impurities in the NMR/LC-MS. What could be causing this?
A5: This is likely due to a combination of factors, including slow oxidation and potential photodegradation. Aromatic ketones are known to be photosensitive, and trace impurities can catalyze oxidative degradation.
Troubleshooting and Prevention:
-
Storage: As mentioned, store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a dark location (e.g., an amber vial in a cabinet).
-
Photostability: For reactions that are sensitive to light, wrap the reaction vessel in aluminum foil. This is particularly important for reactions run over extended periods.
-
Purity of Solvents: Peroxides in older bottles of solvents like THF or diethyl ether can initiate radical degradation pathways. Always use freshly distilled or inhibitor-free solvents for sensitive reactions.
Part 3: Synthesis and Impurity Profile
A common synthetic route to this class of compounds is the Friedel-Crafts acylation. Understanding this synthesis can help in identifying potential impurities in your starting material.[5]
Friedel-Crafts Acylation: A Likely Synthetic Route
FAQ: Synthesis-Related Impurities
Q6: What are the most likely impurities I might find in my batch of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane?
A6: Impurities often stem from the synthetic route. For a Friedel-Crafts acylation, potential impurities include:
-
Isomeric Products: The trifluoromethoxy group is an ortho-, para-director. While the meta-isomer is the desired product, small amounts of the ortho- and para-acylated isomers could be present. Steric hindrance from the acyl chain may disfavor ortho substitution.
-
Unreacted Starting Materials: Residual 3-(trifluoromethoxy)benzene or 5-chloropentanoyl chloride may be present.
-
Hydrolyzed Acyl Chloride: 5-Chloropentanoic acid could be present if the acyl chloride was exposed to moisture.
-
Solvent Adducts: If a reactive solvent is used, it may compete in the acylation reaction.[6]
Analytical Approach to Impurity Detection:
A well-developed, stability-indicating HPLC method is crucial for separating the main compound from potential impurities and degradants.[7][8][9][10]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) |
| Detection | UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., ~254 nm) |
| Flow Rate | 1.0 mL/min |
Part 4: Forced Degradation Studies: A Proactive Approach
To fully understand the stability profile of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to deliberately induce degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/DAD detector
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution of the compound in acetonitrile at 60 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound in acetonitrile to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/DAD. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Conclusion
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a valuable chemical intermediate with a nuanced stability profile. By understanding its potential for hydrolysis, base-catalyzed side reactions, and photodegradation, researchers can implement appropriate handling, storage, and reaction conditions to ensure the integrity of their experimental outcomes. This guide provides a framework for troubleshooting common issues and proactively assessing the stability of this compound. For further inquiries, please consult the references provided or contact your chemical supplier's technical support.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]
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Ramsey, J. D., & Sarver, J. G. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(6), 30-35. Retrieved from [Link]
-
Alsante, K. M., Hata, T., & Lohr, L. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. Retrieved from [Link]
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Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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Wahl, F., et al. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. Retrieved from [Link]
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Golisade, A., et al. (2009). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. Tetrahedron Letters, 50(12), 1264-1266. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of racemic α-halo ketone 4. Retrieved from [Link]
-
Płonka, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Retrieved from [Link]
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Chen, J.-R., et al. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Retrieved from [Link]
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LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts. Retrieved from [Link]
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Ganesh Group of Industries. (n.d.). 5-Chlorovaleryl chloride-1575-61-7. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of acetophenone and toluene in water by nano-TiO2 powder supported on NaX zeolite. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2016053890A1 - Processes and intermediates in the preparation of c5ar antagonists.
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Google Patents. (n.d.). WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[3][4][6]triazin-1-yl)phenyl]. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
-
Royal Society of Chemistry. (n.d.). Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chlorovaleryl chloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
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Preventing degradation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in solution
Welcome to the dedicated technical support center for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS 898786-25-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this molecule in solution.
Introduction to the Molecule and its Stability Profile
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a multifaceted compound featuring an aromatic ketone, a trifluoromethoxy group, and an alkyl chloride chain. This unique combination of functional groups presents specific stability considerations that must be managed to ensure experimental accuracy and reproducibility. The primary potential degradation pathways include hydrolysis of the alkyl chloride and photodegradation of the aryl ketone moiety. Understanding and mitigating these pathways is critical for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical approach to identifying the cause and implementing a solution.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Question: I've prepared a fresh solution of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in my mobile phase, but I'm observing one or more unexpected peaks in my chromatogram that seem to grow over time. What could be the cause?
Answer: The emergence of new peaks is a classic sign of compound degradation. Given the structure of the molecule, the most probable cause is hydrolysis of the terminal alkyl chloride to the corresponding alcohol, 5-Hydroxy-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Causality: The carbon-chlorine bond in the alkyl chain is susceptible to nucleophilic substitution by water, especially if your solvent contains even trace amounts of moisture.[1] While alkyl chlorides are less reactive to hydrolysis than acyl chlorides, this reaction can still occur, particularly under non-ideal storage conditions or over extended periods.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Issue 2: Loss of Compound Potency or Concentration Over Time
Question: My stock solution of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane shows a decreasing concentration when I re-analyze it after a few days of storage at room temperature on the lab bench. Why is this happening?
Answer: A gradual loss of the parent compound is indicative of degradation. While hydrolysis is a possibility, exposure to ambient light can also contribute significantly to the degradation of the aromatic ketone portion of the molecule.
Causality: Aromatic ketones can absorb UV and even visible light, leading to the formation of excited states that can undergo various reactions, including photoreduction or cleavage.[3] This can lead to a complex mixture of degradation products and a decrease in the concentration of the parent compound.
Preventative Measures:
-
Light Protection: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of any potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen, which can participate in some photodegradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane?
For optimal stability, anhydrous aprotic solvents are recommended. Acetonitrile and Tetrahydrofuran (THF) are excellent choices. If your experimental protocol requires a protic solvent, consider using anhydrous ethanol or methanol, but be aware that the risk of hydrolysis is higher. For aqueous solutions, prepare them fresh and use them immediately.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of the alkyl chloride moiety is pH-dependent.
-
Acidic Conditions (pH < 7): Generally, alkyl halides are more stable in neutral to slightly acidic conditions.[2]
-
Basic Conditions (pH > 7): Basic conditions can promote the hydrolysis of the alkyl chloride to the corresponding alcohol. Therefore, avoid strongly basic solutions if possible. If your experiment requires basic conditions, prepare the solution immediately before use and minimize the exposure time.
Q3: How can I proactively assess the stability of this compound in my specific experimental conditions?
A forced degradation study is the most effective way to understand the stability of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane under your specific conditions.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Objective: To identify potential degradation products and degradation pathways under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with UV detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile:water 1:1) to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
Potential Degradation Pathway:
Caption: Potential degradation pathways for the compound.
Data Summary Table
| Stress Condition | Potential Degradation Product | Key Functional Group Transformation |
| Acid/Base Hydrolysis | 5-Hydroxy-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | Alkyl Chloride → Alcohol |
| Oxidation (H₂O₂) | Oxidized species at the aromatic ring or benzylic position | C-H → C-OH or C=O |
| Photolysis (UV/Vis) | Complex mixture, potentially reduced ketone or cleavage products | Aryl Ketone → Secondary Alcohol or fragmentation |
| Thermal | Dependent on conditions, may accelerate hydrolysis | General decomposition |
References
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- Wikipedia. (n.d.). Ketone halogenation.
- Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Answers.com. (2008).
- Toxics Use Reduction Institute. (n.d.).
- National Institutes of Health. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide.
- ScienceGate. (n.d.).
- Chemical Science. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.
- Beilstein Journals. (2021).
- National Institutes of Health. (n.d.). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.
- PubMed. (n.d.).
- BioPharm International. (n.d.).
- PharmaInfo. (n.d.).
- Sigma-Aldrich. (n.d.). 5 chloro 1 pentane.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- University of Wisconsin-Madison. (n.d.). Chapter 4 Notes: Alcohols and Alkyl Halides.
- ResearchGate. (2025). Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions.
- Portland.gov. (n.d.).
- Benchchem. (n.d.). Stability issues of 5-Chloro-1,1-difluoroindan under different conditions.
- Echemi. (n.d.). 5-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- PubChem. (n.d.). 5-Chloro-1-phenyl-1-pentanone.
- PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- PubMed. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers.
- MDPI. (2021).
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview.
- ChemicalBook. (2025). 5-chloro-1-phenylpentan-1-one.
- National Institutes of Health. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- American Chemical Society. (2021).
- Unacademy. (n.d.). Hydrocarbon.
- PubChem. (n.d.). 5-Chloropentanal.
- MDPI. (n.d.). Hydrolytic Stability of New Amino Acids Analogues of Memantine.
- Journal of Chemical Technology and Metallurgy. (2022).
- BLDpharm. (n.d.). 5-Chloropentan-1-ol.
- PubChem. (n.d.). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane.
- Sigma-Aldrich. (n.d.). 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane.
- Google Patents. (n.d.).
- PubChem. (n.d.). 5-Chloro-1-pentanol.
- PubChem. (n.d.). 5-Chloro-1-pentene.
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS 898786-25-9).[1][2] This key pharmaceutical intermediate is typically synthesized via a Friedel-Crafts acylation reaction.[3][4][5] While robust, this reaction is susceptible to the formation of several process-related impurities that can impact the yield, purity, and overall quality of the final active pharmaceutical ingredient (API). Understanding the origin of these impurities is critical for process optimization and regulatory compliance.[6][7]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary impurities I should anticipate in the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane?
The synthesis predominantly involves the Friedel-Crafts acylation of 1-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[8][9] The main impurities stem from the inherent reactivity of the starting materials and intermediates.
Common Impurity Classes:
-
Isomeric By-products: Arise from acylation at positions other than the desired meta-position on the aromatic ring.
-
Unreacted Starting Materials: Residual 1-(trifluoromethoxy)benzene and 5-chlorovaleryl chloride.
-
Side-Reaction Products: Resulting from moisture, temperature excursions, or catalyst-related issues.
-
Polysubstituted Products: Although the acyl group is deactivating, trace amounts of di-acylated products can form under forcing conditions.[8]
Below is a workflow for identifying and mitigating these common impurities.
Caption: Troubleshooting workflow for impurity identification and process optimization.
Q2: My analytical results (HPLC/LC-MS) show a significant isomeric impurity with the same mass as my target compound. What is it and how can I minimize it?
This is almost certainly an isomeric product of the Friedel-Crafts acylation. The trifluoromethoxy (-OCF₃) group on the benzene ring is a deactivating, meta-directing group. However, under typical Friedel-Crafts conditions, acylation can also occur at the ortho- and para-positions, leading to the formation of isomeric impurities.
-
Impurity A (Ortho-isomer): 5-Chloro-1-oxo-1-(2-trifluoromethoxyphenyl)pentane
-
Impurity B (Para-isomer): 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
Causality: The formation of these isomers is governed by reaction kinetics and thermodynamics. Lower temperatures generally favor the kinetically preferred product, while higher temperatures can lead to isomer scrambling and the formation of the thermodynamically more stable product.[8]
Troubleshooting & Optimization:
-
Temperature Control: Maintain a strict reaction temperature, typically between 0°C and 5°C, during the addition of the acylating agent.[10] This minimizes the formation of the para-isomer.
-
Solvent Choice: Less polar solvents like dichloromethane or 1,2-dichloroethane can improve regioselectivity compared to more polar solvents.
-
Catalyst Loading: Use the minimum effective amount of Lewis acid (typically 1.1-1.3 equivalents). Excess catalyst can sometimes lead to increased side reactions.[10]
Caption: Formation pathway of the main product and its common isomeric impurities.
Q3: My reaction has stalled, leaving a large amount of unreacted 1-(trifluoromethoxy)benzene. What went wrong?
This issue is commonly traced back to the deactivation of the Lewis acid catalyst, typically AlCl₃.
Primary Causes:
-
Moisture Contamination: Aluminum chloride reacts violently with water. Any moisture present in the solvent, glassware, or starting materials will consume the catalyst, rendering it inactive.[10]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[5][10] This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5]
-
Deactivated Substrate: The -OCF₃ group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. If the reaction conditions are not sufficiently robust, the reaction may not proceed to completion.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous grade solvents and ensure starting materials are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of high-purity, anhydrous AlCl₃. For sluggish reactions, increasing the catalyst loading to 1.5 equivalents may be beneficial.
-
Reaction Temperature: While low temperatures are good for selectivity, the reaction may require gentle warming (e.g., to room temperature or 40°C) after the initial addition to drive it to completion. Monitor the reaction progress by TLC or HPLC.
Q4: I am having difficulty with the aqueous workup, specifically with the formation of persistent emulsions. How can I resolve this?
Emulsion formation during workup is a classic sign of incomplete quenching of the aluminum chloride-ketone complex and the formation of insoluble aluminum hydroxides.[8]
Causality: When the reaction mixture is quenched with water, the excess AlCl₃ reacts exothermically to form aluminum hydroxides (Al(OH)₃), which are gelatinous precipitates that stabilize emulsions.
Protocol for Improved Workup:
-
Acidic Quench: Instead of quenching with neutral water, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Mechanism of Action: The acid converts the aluminum hydroxides into soluble aluminum salts (AlCl₃), which remain in the aqueous layer and prevent emulsion formation.[8]
-
Temperature Control: The use of ice is crucial to dissipate the heat generated during the quench, preventing potential side reactions or boiling of the solvent.
-
Separation: After the quench, the layers should separate cleanly, allowing for straightforward extraction of the product with an organic solvent.
Summary of Common Impurities
The following table summarizes the most probable impurities, their structures, and their origins.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Target: 5-Chloro-1-(3-trifluoromethoxyphenyl)pentan-1-one | C₁₂H₁₂ClF₃O₂ | 280.67 | Product |
| 5-Chloro-1-(2-trifluoromethoxyphenyl)pentan-1-one | C₁₂H₁₂ClF₃O₂ | 280.67 | Isomeric by-product (ortho-acylation) |
| 5-Chloro-1-(4-trifluoromethoxyphenyl)pentan-1-one | C₁₂H₁₂ClF₃O₂ | 280.67 | Isomeric by-product (para-acylation) |
| 1-(trifluoromethoxy)benzene | C₇H₅F₃O | 162.11 | Unreacted starting material |
| 5-Chlorovaleric acid | C₅H₉ClO₂ | 136.58 | Hydrolysis of 5-chlorovaleryl chloride due to moisture |
| Aluminum Salts (e.g., Al(OH)₃) | Al(OH)₃ | 78.00 | Incomplete quenching of the Lewis acid catalyst during workup |
Molecular weights calculated based on IUPAC atomic weights.[2]
Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of crude and purified product. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
This method should provide good separation of the meta- (product), ortho-, and para-isomers.[11]
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or visualizing under UV light).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, hexane, heptane, ethyl acetate/hexane mixtures) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
References
- Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts acylation.
- RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Echemi. (n.d.). 5-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
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Technical Support Center: Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Welcome to the technical support center for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scaled-up synthesis of this important chemical intermediate.
Introduction
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃)[1][2]. While the reaction is robust, scaling up the synthesis can present unique challenges. This guide provides practical, field-proven insights to help you navigate these challenges and achieve a successful, high-yield synthesis.
Reaction Overview: Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 5-chlorovaleryl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 3-(trifluoromethoxy)benzene to form the desired ketone.
Below is a workflow diagram illustrating the key stages of the synthesis process.
Caption: A typical workflow for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in your glassware, solvents, or reagents will deactivate the catalyst, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[5][6] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5][6]
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 5-chlorovaleryl chloride).
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role. While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, subsequent stirring at room temperature or gentle heating may be necessary to drive the reaction to completion.[1][3]
-
Solution: After the initial addition, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C).
-
-
Purity of Reagents: The purity of both 3-(trifluoromethoxy)benzene and 5-chlorovaleryl chloride is critical. Impurities can lead to side reactions and the formation of byproducts.[3][7]
-
Solution: Use high-purity starting materials. If necessary, purify the reagents by distillation before use.
-
Question: I am observing the formation of multiple products in my crude reaction mixture. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products can complicate purification and reduce the yield of the desired product. The most likely impurities are isomers of the target compound.
-
Isomer Formation: The trifluoromethoxy group (-OCF₃) is an ortho, para-directing group in electrophilic aromatic substitution. While the para-substituted product is generally favored due to reduced steric hindrance, some ortho-substitution can occur.[7]
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer. Maintain the temperature at 0-5 °C during the addition of the acylating agent.
-
Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may help optimize the regioselectivity.
-
-
-
Diacylation: Although the acyl group is deactivating, preventing a second acylation, highly reactive starting materials or harsh reaction conditions can sometimes lead to diacylation.[3][7]
-
Solution: Use a slight excess of the aromatic substrate (3-(trifluoromethoxy)benzene) to minimize the chance of diacylation. Avoid excessively high reaction temperatures or prolonged reaction times.
-
Question: The work-up procedure is challenging, with the formation of emulsions. How can I improve the separation?
Answer:
Emulsion formation during the aqueous work-up is a common issue, particularly when quenching the reaction mixture containing aluminum chloride.
-
Quenching: The quenching of the AlCl₃ complex is highly exothermic.[1] Adding the reaction mixture too quickly to the ice/acid mixture can lead to localized heating and the formation of fine aluminum salt precipitates that stabilize emulsions.
-
Solution: Pour the reaction mixture slowly and with vigorous stirring into a mixture of crushed ice and concentrated hydrochloric acid.[8] The acid helps to dissolve the aluminum salts.
-
-
Extraction:
-
Solution: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Allow the mixture to stand for a longer period in the separatory funnel to allow for better phase separation. In some cases, filtering the entire mixture through a pad of celite can help to remove the solids that are stabilizing the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for Friedel-Crafts acylation reactions. They are inert under the reaction conditions and are good solvents for the starting materials and the intermediate complex. For larger scale reactions, nitrobenzene can also be used, which can sometimes improve yields, but it is more difficult to remove during work-up.[9]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][10] For TLC analysis, a small aliquot of the reaction mixture can be carefully quenched in a separate vial with a few drops of dilute acid and extracted with a small amount of ethyl acetate. The organic layer can then be spotted on a TLC plate.
Q3: What is the best method for purifying the final product on a large scale?
A3: For large-scale purification, vacuum distillation is often the most efficient and economical method, provided the product is thermally stable.[1] If the product is not suitable for distillation or if higher purity is required, column chromatography on silica gel can be employed.[9]
Q4: What are the key safety precautions to consider for this synthesis?
A4:
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8]
-
5-Chlorovaleryl Chloride: This reagent is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate PPE.[1]
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step should be performed slowly and with efficient cooling and stirring in a well-ventilated area.[1]
Q5: Can I use a different Lewis acid catalyst?
A5: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[2] However, the reactivity and stoichiometry may need to be re-optimized for each catalyst. For greener alternatives, some solid acid catalysts have been explored.[11]
Experimental Protocol: Scaled-up Synthesis
This protocol provides a detailed methodology for the synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane on a laboratory scale, which can be adapted for larger scales with appropriate engineering controls.
Reagents and Equipment
| Reagent/Equipment | Quantity (for 0.1 mol scale) | Notes |
| 3-(Trifluoromethoxy)benzene | 17.6 g (0.1 mol) | Anhydrous |
| 5-Chlorovaleryl chloride | 15.5 g (0.1 mol) | Anhydrous |
| Aluminum chloride (AlCl₃) | 14.7 g (0.11 mol) | Anhydrous |
| Dichloromethane (DCM) | 200 mL | Anhydrous |
| Concentrated Hydrochloric Acid (HCl) | 50 mL | |
| Crushed Ice | 200 g | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 100 mL | |
| Brine (saturated NaCl solution) | 100 mL | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 10 g | |
| Round-bottom flask (500 mL) | 1 | Oven-dried |
| Addition funnel | 1 | Oven-dried |
| Magnetic stirrer and stir bar | 1 | |
| Ice bath | 1 | |
| Separatory funnel (1 L) | 1 | |
| Rotary evaporator | 1 |
Procedure
-
Reaction Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Place the setup under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add 3-(trifluoromethoxy)benzene (17.6 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Dissolve 5-chlorovaleryl chloride (15.5 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the addition funnel. Add the 5-chlorovaleryl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
References
-
National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
-
ChemistryViews. (2018). Efficient Synthesis of Alkyl Aryl Ketones. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9) is a complex ketone derivative whose trifluoromethoxy and chloro-functional groups present unique analytical challenges.[1][2] Its accurate and precise quantification is critical for ensuring batch-to-batch consistency, monitoring stability, and ultimately, guaranteeing the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of validated analytical methodologies for the analysis of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), framed within the stringent validation requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a cornerstone of modern pharmaceutical quality systems.[8][9] This guide is designed for researchers, analytical scientists, and quality control professionals, offering both field-proven protocols and the scientific rationale behind the experimental choices.
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the universal parameters that define a validated method. According to the ICH Q2(R2) guidelines, validation is a continuous process that ensures an analytical procedure remains suitable for its intended use throughout its lifecycle.[3][10][11][12] The core performance characteristics are interconnected, collectively ensuring the reliability of the data generated.
The key validation parameters include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4][10]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[4][10]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][13]
-
Range : The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[8][13]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high resolution and versatility for non-volatile and thermally labile compounds.[14][15] For a substituted aromatic ketone like 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, an RP-HPLC method with UV detection provides a robust framework for quantification and impurity profiling.
Rationale for Method Selection
The compound possesses a strong chromophore (the trifluoromethoxyphenyl ketone group), making UV detection highly suitable and sensitive.[16] The combination of polar (ketone, trifluoromethoxy) and non-polar (pentyl chain, aromatic ring) moieties makes it an ideal candidate for separation on a non-polar stationary phase like C18, using a polar mobile phase.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and alkyl chain, while the standard dimensions offer a good balance between resolution and analysis time.
-
-
Mobile Phase :
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
Causality: A buffered aqueous phase (A) controls the ionization of any acidic/basic impurities and ensures reproducible retention times. Acetonitrile (B) is a common organic modifier that provides good peak shape for aromatic compounds.
-
-
Gradient Elution : 60% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Causality: A gradient is essential to elute the main analyte with a good peak shape while also separating potentially more hydrophobic or hydrophilic impurities within a reasonable runtime.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Causality: Thermostatting the column prevents fluctuations in retention time due to ambient temperature changes, a key aspect of method robustness.
-
-
Detection Wavelength : 254 nm.
-
Causality: This wavelength is a common choice for aromatic compounds, typically providing a strong signal. A DAD can be used during method development to identify the absorbance maximum for optimal sensitivity.
-
-
Injection Volume : 10 µL.
-
-
Preparation of Solutions :
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 50 mg of the reference standard and dissolve in 50 mL of acetonitrile.
-
Calibration Standards : Serially dilute the stock solution with the mobile phase (initial composition) to prepare standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution (0.5 mg/mL) : Accurately weigh 25 mg of the test sample and dissolve in 50 mL of acetonitrile.
-
Expected Validation Performance Data (HPLC)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time | Peak purity > 99.5% (DAD) |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Range | 10 - 150 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | < 0.5% |
| - Intermediate | ≤ 2.0% | < 1.2% |
| LOQ | S/N ratio ≥ 10 | ~1 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied conditions | Passes (Flow rate ±0.1, Temp ±2°C) |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for assessing purity, identifying volatile impurities, and confirming the identity of the main component through its mass spectrum.[17][18] The target compound's molecular weight and structure make it amenable to GC analysis without derivatization.
Rationale for Method Selection
GC offers superior separation efficiency for volatile and semi-volatile compounds. The coupling with a mass spectrometer provides definitive identification based on fragmentation patterns, adding a layer of certainty that UV detection cannot. This is especially valuable for impurity identification during forced degradation studies.
Detailed Experimental Protocol: GC-MS
-
Instrumentation :
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions :
-
Column : DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This is a robust, general-purpose non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatic ketones.[14]
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280 °C.
-
Causality: The inlet temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.
-
-
Injection Mode : Split (50:1 ratio).
-
Causality: A split injection prevents column overloading when analyzing high-concentration samples, leading to sharper peaks and better resolution.
-
-
Oven Temperature Program :
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
Causality: The temperature program is optimized to separate the analyte from lower-boiling point solvents and higher-boiling point impurities. The ramp rate is a balance between resolution and analysis time.
-
-
MS Transfer Line Temp : 290 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-450.
-
-
Preparation of Solutions :
-
Standard/Sample Solution (100 µg/mL) : Accurately weigh 10 mg of the standard or sample and dissolve in 100 mL of a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
Expected Validation Performance Data (GC-MS)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | Unique mass spectrum and retention time | Confirmed by spectral library match |
| Linearity (R²) | ≥ 0.995 | > 0.997 |
| Range | 0.5 - 150 µg/mL | 0.1 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | < 1.5% |
| LOQ | S/N ratio ≥ 10 | ~0.1 µg/mL |
| Robustness | %RSD ≤ 5.0% for varied conditions | Passes (Inlet Temp ±5°C, Flow ±0.1) |
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical objective. HPLC is generally the preferred method for routine quality control and quantitative assays due to its higher precision and robustness for non-volatile compounds. GC-MS excels in identification and the analysis of volatile impurities.
| Feature | RP-HPLC-UV | GC-MS | Rationale & Justification |
| Primary Application | Quantitative Assay, Purity | Impurity Identification, Purity | HPLC is the standard for potency and dissolution assays. GC-MS is superior for identifying unknown volatile/semi-volatile impurities. |
| Selectivity | Good (based on retention time) | Excellent (retention time + mass spectrum) | The mass spectrum provides a unique chemical fingerprint, greatly enhancing selectivity over UV detection alone. |
| Sensitivity (LOQ) | Good (~1 µg/mL) | Excellent (~0.1 µg/mL) | MS detectors are inherently more sensitive than UV detectors, making GC-MS ideal for trace-level impurity analysis. |
| Precision | Excellent (<1.0% RSD) | Good (<2.0% RSD) | Liquid injections in HPLC are generally more reproducible than the high-temperature injections required for GC, leading to better precision. |
| Sample Throughput | Moderate (20-30 min/sample) | Moderate (20-30 min/sample) | Runtimes are comparable, but HPLC often requires less method development for complex mixtures. |
| Instrumentation Cost | Lower | Higher | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. |
| Solvent Consumption | High | Low | HPLC typically uses mL/min of solvent, whereas GC uses a carrier gas with minimal solvent for sample introduction. |
Conclusion
Both RP-HPLC-UV and GC-MS are powerful, validated techniques suitable for the analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. The optimal choice is contingent on the specific analytical need.
-
For routine quality control, stability testing, and potency assays , the proposed RP-HPLC-UV method is the superior choice. Its high precision, robustness, and cost-effectiveness make it ideal for generating reliable quantitative data in a regulated environment.
-
For impurity profiling, identification of degradation products, and confirmation of structure , the GC-MS method is indispensable. Its unparalleled selectivity and sensitivity provide the definitive structural information required for comprehensive characterization and troubleshooting.
In a comprehensive drug development program, these methods are not mutually exclusive but complementary. An HPLC method would be validated for the release assay, while a GC-MS method would be validated for identifying and controlling specific volatile impurities. This orthogonal approach ensures a deep understanding of the compound and guarantees the quality and safety of the final pharmaceutical product.
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- 16. joasciences.com [joasciences.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Phenyl Ketones for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacological profile of drug candidates. Among the most utilized moieties, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups stand out for their profound influence on a molecule's physicochemical and biological properties. This guide offers an in-depth comparative analysis of trifluoromethoxy and trifluoromethyl phenyl ketones, providing researchers, scientists, and drug development professionals with a comprehensive understanding supported by experimental data and mechanistic insights.
At a Glance: Key Physicochemical and Biological Distinctions
The substitution of a trifluoromethoxy group for a trifluoromethyl group on a phenyl ketone scaffold, while seemingly subtle, imparts a cascade of changes in electronic, steric, and metabolic properties. These differences are critical in fine-tuning a molecule's interaction with biological targets and its overall pharmacokinetic profile.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale and Impact |
| Electronic Effect | Strongly electron-withdrawing (inductive), weakly π-donating (resonance) | Strongly electron-withdrawing (inductive and resonance) | The oxygen atom in -OCF3 can donate lone-pair electrons to the aromatic ring via resonance, partially offsetting the strong inductive withdrawal of the CF3 group. This results in a less deactivated ring compared to the -CF3 substituted counterpart. This nuanced electronic profile can significantly influence pKa and interactions with biological targets. |
| Lipophilicity (Hansch π) | +1.04[1] | +0.88[1] | The additional oxygen atom in the -OCF3 group leads to a greater increase in lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] |
| Metabolic Stability | Generally high; blocks O-demethylation | Generally high; resistant to oxidative metabolism | Both groups are significantly more stable than a methyl or methoxy group. The -OCF3 group is an excellent bioisostere for a methoxy group, preventing O-demethylation, a common metabolic liability.[3] |
| Steric Profile | Larger and conformationally distinct | Smaller and symmetrically rotating | The -OCF3 group has a preferred conformation where the O-CF3 bond is orthogonal to the plane of the phenyl ring, influencing its interaction with binding pockets.[1][4] |
| Hydrogen Bond Accepting Ability | Weak | Very weak to non-existent | The electron-withdrawing nature of the fluorine atoms significantly reduces the hydrogen bond accepting capacity of the oxygen in the -OCF3 group. |
Synthesis of Trifluoromethoxy and Trifluoromethyl Phenyl Ketones: A Practical Approach
The most common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. Below are representative, detailed protocols for the preparation of 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone.
Experimental Protocol: Synthesis of 4'-Trifluoromethoxyacetophenone
Reaction Scheme:
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Substituted Benzoylpentanes
The compound 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane belongs to the broad class of substituted benzoylpentanes, a chemical scaffold with emerging interest in medicinal chemistry. The presence of a trifluoromethoxy group (-OCF3) and a chloroalkane chain suggests potential for diverse biological activities. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates[1]. The electrophilic nature of the carbonyl group and the reactive terminal chloride present opportunities for covalent and non-covalent interactions with biological targets.
This guide provides a comparative overview of the potential biological activities of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane and its hypothetical analogs. The analysis is grounded in established principles of medicinal chemistry and structure-activity relationships (SAR) derived from related compound classes, such as chalcones and other substituted ketones[2][3][4]. We will explore potential anticancer, enzyme inhibitory, and receptor binding activities, and provide detailed experimental protocols for their evaluation.
Structural Analogs for Comparative Analysis
For the purpose of this guide, we will consider a focused set of hypothetical analogs of the parent compound, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (Compound A), to explore key structure-activity relationships.
| Compound ID | Phenyl Ring Substitution | Pentane Chain Modification |
| A (Parent) | 3-trifluoromethoxy | 5-chloro |
| B | 4-trifluoromethoxy | 5-chloro |
| C | 3-trifluoromethyl | 5-chloro |
| D | 3-methoxy | 5-chloro |
| E | 3-trifluoromethoxy | 5-hydroxy |
| F | 3-trifluoromethoxy | 5-azido |
Comparative Biological Activity Profile (Predicted)
The following sections outline the predicted biological activities of the parent compound and its analogs based on SAR studies of similar chemical structures.
Anticancer Activity
Chalcones and related α,β-unsaturated ketones, which share structural similarities with our parent compound, are known to exhibit significant cytotoxic effects against various cancer cell lines[2][3]. The proposed mechanism often involves the inhibition of tubulin polymerization or induction of apoptosis. The electrophilic nature of the carbonyl group in these molecules is crucial for their activity.
Predicted Activity Trend:
-
Compound C (3-trifluoromethyl) vs. A (3-trifluoromethoxy): The trifluoromethyl group is a strong electron-withdrawing group and can enhance the reactivity of the carbonyl group, potentially leading to increased cytotoxicity compared to the trifluoromethoxy group.
-
Compound B (4-trifluoromethoxy) vs. A (3-trifluoromethoxy): The position of the substituent on the phenyl ring can significantly impact activity. Without specific target information, it is difficult to predict, but positional isomers often exhibit different potencies.
-
Compound D (3-methoxy) vs. A (3-trifluoromethoxy): The methoxy group is less lipophilic and has different electronic properties than the trifluoromethoxy group. The higher lipophilicity of the -OCF3 group in Compound A may lead to better cell permeability and potentially higher cytotoxicity[1].
-
Compound E (5-hydroxy) and F (5-azido) vs. A (5-chloro): Modification of the terminal group on the pentane chain can drastically alter the mechanism of action. A hydroxyl group (Compound E) might reduce cytotoxicity compared to the reactive chloride in Compound A. An azido group (Compound F) could serve as a precursor for click chemistry modifications or may exhibit its own unique biological effects.
Enzyme Inhibitory Activity
Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine proteases and esterases[5]. They act as transition-state analogs, forming a stable hemiacetal with the active site serine residue. The trifluoromethoxy group can also contribute to enzyme inhibitory activity by influencing binding affinity and metabolic stability[6][7].
Predicted Activity Trend:
-
Compounds with Trifluoromethyl/Trifluoromethoxy Groups (A, B, C): These compounds are predicted to have a higher likelihood of exhibiting enzyme inhibitory activity compared to the methoxy analog (D). The strong electron-withdrawing nature of the fluorinated groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by enzyme active site residues.
-
Structure-Activity Relationship: The specific enzyme target will determine the optimal substitution pattern. For instance, in a study on α-amylase inhibition by trifluoromethylated flavonoids, the position of the fluorine substituent had a significant impact on inhibitory potency[6].
Receptor Binding Affinity
The interaction of small molecules with cellular receptors is highly dependent on their three-dimensional structure and physicochemical properties. The trifluoromethoxy group can influence receptor binding by altering the conformation of the molecule and participating in specific interactions within the binding pocket[1][8].
Predicted Activity Trend:
-
Lipophilicity and Permeability: The trifluoromethoxy group in Compounds A, B, and E, and the trifluoromethyl group in Compound C, are expected to increase lipophilicity compared to the methoxy group in Compound D. This could enhance their ability to cross cell membranes and interact with intracellular receptors[1].
-
Positional Isomerism (A vs. B): The binding affinity of positional isomers can vary significantly. The optimal position of the substituent for receptor binding is target-dependent and would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A-F) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The inclusion of a known cytotoxic agent as a positive control validates the assay's ability to detect cytotoxic effects. The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: A General Spectrophotometric Method
This protocol provides a general framework for determining the inhibitory effect of the test compounds on a specific enzyme using a spectrophotometer[9]. The specific enzyme, substrate, and wavelength will need to be optimized for the target of interest.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% enzyme activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + serial dilutions of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value.
-
Self-Validation: The use of a known inhibitor for the target enzyme as a positive control is crucial for validating the assay. The control wells with no inhibitor establish the baseline enzyme activity.
Workflow Diagram:
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Receptor-Ligand Binding Assay: Competitive Binding Format
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for a specific receptor[10].
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup (in a 96-well filter plate):
-
Total binding wells: Membranes + radiolabeled ligand + assay buffer.
-
Non-specific binding wells: Membranes + radiolabeled ligand + a high concentration of an unlabeled known ligand.
-
Test wells: Membranes + radiolabeled ligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Self-Validation: The inclusion of total and non-specific binding controls is essential. The use of a known unlabeled ligand validates the competitive binding principle of the assay.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
While direct experimental data is lacking, the structural features of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane and its analogs suggest a rich potential for diverse biological activities. The presence of the trifluoromethoxy group is a key determinant for enhancing drug-like properties, and the reactivity of the chloro-pentanone chain offers avenues for both covalent and non-covalent interactions with biological targets.
The comparative analysis presented in this guide, based on established SAR principles, provides a rational starting point for the synthesis and biological evaluation of this compound class. The detailed experimental protocols offer a clear roadmap for researchers to systematically investigate their potential as anticancer agents, enzyme inhibitors, or receptor modulators. Further research, including synthesis of the proposed analogs and their screening through the outlined assays, is essential to validate these predictions and unlock the full therapeutic potential of this promising chemical scaffold.
References
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Allen. (n.d.). Write the structural formula of 1- phenylpentan - 1 one. Retrieved from [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(1), 123. Retrieved from [Link]
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Borges, F., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 34, 123. Retrieved from [Link]
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Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 17(10), 1149-1160. Retrieved from [Link]
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Doubtnut. (2020, January 3). Write the structural formula of 1- phenylpentan - 1 one. YouTube. Retrieved from [Link]
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Foroumadi, A., et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1343. Retrieved from [Link]
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Gising, J., et al. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. ACS Chemical Neuroscience, 7(11), 1572-1583. Retrieved from [Link]
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Gueddou, A., et al. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 27(19), 6598. Retrieved from [Link]
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
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Allen. (n.d.). Write the structural formula of 1- phenylpentan - 1 one. Retrieved from [Link]
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Fluidic Analytics. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Frontiers. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Pharmacology, 14. Retrieved from [Link]
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Wikipedia. (2024, January 12). Fluoxetine. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Retrieved from [Link]
-
Zarghi, A., et al. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 14(3), 891-898. Retrieved from [Link]
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Doubtnut. (n.d.). Write the structural formula of 1-phenylpentan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of the 21 chalcones with their substitution patterns. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane Derivatives
Abstract: The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Trifluoromethoxy-substituted aromatic ketones, such as 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, represent a class of compounds with significant potential in medicinal chemistry, owing to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced metabolic stability and lipophilicity. This guide provides a comprehensive comparison of orthogonal analytical techniques for the definitive structural confirmation of this molecule. We delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Introduction: The Analytical Imperative
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For researchers in drug development, confirming that the molecule synthesized is indeed the intended one is not merely a procedural step but a fundamental requirement for data integrity and program success. The target molecule, 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one, possesses several structural features—an aromatic ring with a unique substitution pattern, a flexible alkyl chain, a terminal chloride, and a trifluoromethoxy group—that necessitate a multi-faceted analytical approach for unequivocal confirmation.[1][2] Relying on a single technique can lead to ambiguity; for instance, isomers could yield identical mass spectra but would be clearly distinguishable by NMR. This guide advocates for and details a self-validating system of cross-verification using complementary methods.
Synthesis Pathway Overview
To understand the potential impurities and by-products that could complicate structural analysis, we must first consider the synthesis. A common and effective method for creating aryl alkyl ketones is the Friedel-Crafts acylation or the use of an organometallic reagent. The pathway below illustrates a plausible Grignard-based synthesis, which informs our analytical strategy by highlighting potential side-products such as unreacted starting materials or dimeric by-products.
A plausible synthetic route involves the reaction of a Grignard reagent, prepared from 1-bromo-4-chlorobutane, with 3-(trifluoromethoxy)benzoyl chloride.[3] This approach is efficient but requires rigorous purification to remove magnesium salts and unreacted precursors, which could interfere with subsequent analyses.
Caption: A plausible Grignard-based synthetic workflow.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. A robust confirmation relies on integrating data from several orthogonal methods. The following sections compare the primary techniques used for small molecule characterization, detailing their protocols and the unique insights they provide for our target molecule.
Caption: Recommended workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[4] For our target compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential. We don't just look for peaks; we analyze chemical shifts, coupling constants (J-values), and integrations to piece together the molecular puzzle. The electron-withdrawing nature of the carbonyl and trifluoromethoxy groups will significantly influence the chemical shifts of nearby protons and carbons, providing key validation points.[5]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic compounds and its single, well-defined residual solvent peak.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[6] A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment that will give a sharp singlet for the -OCF₃ group, confirming the presence and electronic environment of the fluorine atoms.[7][8]
-
2D NMR (COSY/HSQC - Optional but Recommended): If any ambiguity exists in the ¹H or ¹³C assignments, acquire a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly with their attached carbons.
Data Interpretation & Comparison
| Technique | Expected Observation for C₁₂H₁₂ClF₃O₂ | Rationale & Causality |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): 4 distinct signals, showing complex splitting patterns (m). Aliphatic Region: Triplet at ~3.6 ppm (2H, -CH₂Cl), Triplet at ~3.1 ppm (2H, -COCH₂-), Multiplet at ~2.0 ppm (2H, middle -CH₂-). | The 3-OCF₃ substitution creates four unique aromatic protons. The chemical shifts of the aliphatic protons are dictated by their proximity to electron-withdrawing groups (carbonyl and chlorine). |
| ¹³C NMR | Carbonyl Carbon (δ ~198 ppm): A singlet. Aromatic Carbons (δ 115-160 ppm): 6 distinct signals. -OCF₃ Carbon (δ ~121 ppm): A quartet due to ¹J(C,F) coupling (~255 Hz).[9] Aliphatic Carbons (δ 20-45 ppm): 3 distinct signals. | The carbonyl carbon is highly deshielded. The C-F coupling is a hallmark of the trifluoromethoxy group and provides definitive evidence of its presence.[9] |
| ¹⁹F NMR | Single Peak (δ ~ -58 ppm): A sharp singlet. | All three fluorine atoms are chemically equivalent, resulting in a single resonance. Its chemical shift is characteristic of the -OCF₃ group attached to an aromatic ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: MS provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it confirms the elemental composition, distinguishing our target from any potential isomers or impurities with the same nominal mass.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
-
MS/MS Fragmentation (Optional): To gain further structural insight, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation & Comparison
| Technique | Expected Observation for C₁₂H₁₂ClF₃O₂ | Rationale & Causality |
| HRMS | [M+H]⁺ Ion: Calculated m/z: 281.0550. Observed m/z should be within 5 ppm of this value. Isotope Pattern: A characteristic pattern showing an [M+2+H]⁺ peak at ~33% the intensity of the [M+H]⁺ peak. | The high-resolution mass confirms the elemental formula C₁₂H₁₂ClF₃O₂. The isotope pattern is definitive proof of the presence of a single chlorine atom. |
| MS/MS | Major Fragments: Loss of the chlorobutyl chain (α-cleavage) to yield the 3-(trifluoromethoxy)benzoyl cation. McLafferty rearrangement is also possible.[10][11] | Fragmentation occurs at the weakest bonds and through stable carbocation formation. The acylium ion is particularly stable, making it a common fragment for ketones. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
Expertise & Experience: FTIR is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick verification step. For our target, the most telling absorption will be the strong carbonyl (C=O) stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation & Comparison
| Technique | Expected Observation (wavenumber, cm⁻¹) | Rationale & Causality |
| FTIR | ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1690: Strong, sharp C=O (ketone) stretch. ~1600, ~1480: Aromatic C=C stretches. ~1250, ~1160: Strong C-F and C-O stretches from the -OCF₃ group. ~750-650: C-Cl stretch. | The position of the C=O stretch is characteristic of an aryl alkyl ketone.[12] The strong absorptions in the "fingerprint region" below 1300 cm⁻¹ are highly characteristic of the trifluoromethoxy group. |
X-ray Crystallography: The Unambiguous Gold Standard
Expertise & Experience: Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional map of the atomic positions in a molecule.[13] It is considered the ultimate proof of structure. However, its primary limitation is the absolute requirement for a high-quality, single crystal, which can be challenging and time-consuming to grow.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals of the compound using various techniques (e.g., slow evaporation, vapor diffusion, cooling) from a range of solvents and solvent mixtures.
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.
-
Data Collection: Place the crystal in a cooled nitrogen stream (to reduce thermal motion) and collect diffraction data using a diffractometer.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Data Interpretation & Comparison
| Technique | Expected Observation | Advantages vs. Other Methods |
| X-ray Crystallography | A solved crystal structure showing the unambiguous connectivity and conformation of the molecule in the solid state. | Definitive: Provides absolute structural proof, resolving any ambiguities from spectroscopic data.[15] 3D Information: Reveals the solid-state conformation, which can be critical for understanding intermolecular interactions. |
Conclusion: A Synthesis of Evidence
The structural confirmation of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is best achieved through a judiciously applied combination of analytical techniques. While NMR spectroscopy provides the foundational blueprint of atomic connectivity, High-Resolution Mass Spectrometry unequivocally confirms the elemental composition. FTIR serves as a rapid check for key functional groups. For ultimate, indisputable proof, particularly for regulatory filings or key patent examples, the "gold standard" of X-ray crystallography should be pursued.[13][14] By integrating the data from these orthogonal methods, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and reproducibility of their scientific findings.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24726787, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Available at: [Link]
- Google Patents (2009). CN101456801A - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
-
AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Angewandte Chemie International Edition (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Trifluoromethoxyphenyl Ketones in Biological Assays
Introduction: The Double-Edged Sword of Reactivity
Trifluoromethyl ketones (TFMKs) are a compelling class of compounds in drug discovery, primarily valued for their potent ability to inhibit enzymes like serine and cysteine proteases.[1][2] This potency stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This inherent reactivity, often leading to the formation of stable tetrahedral adducts with active site residues, makes TFMKs excellent transition-state analog inhibitors.[3] However, this same chemical property necessitates a rigorous evaluation of their specificity. The central question for any drug development professional is whether this reactivity is precisely targeted or if it leads to unintended interactions with other biological macromolecules—a phenomenon known as off-target effects or cross-reactivity.[4][5]
This guide provides a framework for researchers to systematically evaluate the cross-reactivity profile of a novel trifluoromethoxyphenyl ketone. We will walk through a series of common, yet distinct, biological assays, explaining the experimental rationale, providing detailed protocols, and interpreting hypothetical data to build a comprehensive selectivity profile. Our test compound, which we will refer to as Compound X , is a novel trifluoromethoxyphenyl ketone. We will assess its activity against three distinct biological targets: a protein kinase, a G-protein coupled receptor (GPCR), and its general effect on cell viability.
Part 1: The Experimental Design - A Multi-Pronged Approach to Specificity
To build a robust profile of Compound X, we must test it in assays that represent fundamentally different classes of drug targets. A compound that is inactive in disparate assays is more likely to have a specific mechanism of action. Our investigation will therefore include:
-
A Biochemical Kinase Assay: To assess direct inhibition of a purified enzyme (MAPK1). Kinases are a major class of drug targets, and off-target kinase inhibition is a common issue.[6][7]
-
A Cell-Based GPCR Antagonist Assay: To evaluate the functional modulation of a membrane receptor (ADRA1A) in a cellular context. This moves beyond direct enzyme inhibition to complex cell signaling pathways.[8][9]
-
A Cell-Based Cytotoxicity Assay: To determine the general impact of the compound on cell health and metabolic activity, a crucial indicator of non-specific toxicity.[10][11]
For each assay, we will compare Compound X against well-characterized controls:
-
Positive Control: A known, potent inhibitor or antagonist for the specific target.
-
Negative Control (Vehicle): The solvent used to dissolve the compounds (typically DMSO), to establish a baseline of no effect.
This multi-faceted approach ensures that we are not just measuring potency against a single target, but actively probing for promiscuous activity across the broader biological landscape.
Experimental Workflow Overview
The following diagram outlines the general workflow for profiling a test compound like Compound X.
Caption: General workflow for assessing compound cross-reactivity.
Part 2: Biochemical Kinase Inhibition Assay (MAPK1)
Expertise & Causality: We begin with a biochemical assay to isolate the interaction between our compound and a purified enzyme.[12] We've chosen a luminescence-based ATP consumption assay (like Kinase-Glo®) because its readout is directly proportional to kinase activity and is less prone to certain types of interference than fluorescence-based methods.[7] By measuring the amount of ATP remaining after the kinase reaction, we can quantify the degree of inhibition. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal.[7]
Detailed Experimental Protocol: MAPK1 Inhibition Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a 10 µM ATP solution in kinase buffer. This concentration should be at or near the Km of ATP for MAPK1 to ensure sensitive detection of competitive inhibitors.[7]
-
Enzyme/Substrate Solution: Prepare a solution containing recombinant human MAPK1 enzyme and a suitable peptide substrate (e.g., myelin basic protein) in kinase buffer. The final enzyme concentration should be optimized to consume 10-30% of the ATP during the reaction time.
-
Test Compounds: Perform an 11-point serial dilution of Compound X, Staurosporine (positive control), and DMSO (vehicle control) in a 384-well plate, starting from 100 µM.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compounds to the assay plate.
-
Add 10 µL of the enzyme/substrate solution to each well and incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by defining the vehicle control (DMSO) as 0% inhibition and a "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[13][14]
-
Hypothetical Data & Interpretation
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Compound X | MAPK1 | Biochemical | > 100 |
| Staurosporine | MAPK1 | Biochemical | 0.015 |
Interpretation: The data clearly show that Staurosporine, a well-known broad-spectrum kinase inhibitor, potently inhibits MAPK1 with an IC₅₀ in the nanomolar range, validating the assay's performance. In stark contrast, Compound X shows no significant inhibition even at the highest concentration tested (100 µM).
Senior Scientist Insight: This is a promising initial result. The lack of activity in a purified, biochemical system suggests that Compound X does not directly inhibit MAPK1. The trifluoromethoxyphenyl ketone moiety does not appear to interact with the ATP-binding pocket of this kinase under these conditions. This differentiates it from many promiscuous inhibitors that often hit multiple kinases.
Part 3: Cell-Based GPCR Functional Antagonist Assay (ADRA1A)
Expertise & Causality: We now move to a more complex, cell-based system to assess functional antagonism of the Alpha-1A adrenergic receptor (ADRA1A), a Gq-coupled GPCR.[8] Upon activation by an agonist (e.g., phenylephrine), Gq-coupled receptors trigger the release of intracellular calcium.[15] We will use a cell line stably expressing ADRA1A and a calcium-sensitive fluorescent dye. An antagonist will block the agonist from binding, thus preventing the calcium flux and subsequent fluorescence increase. This assay format is powerful because it measures a downstream functional consequence of receptor engagement, providing a more physiologically relevant context than a simple binding assay.[9][16]
Detailed Experimental Protocol: ADRA1A Calcium Flux Assay
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human ADRA1A into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Culture overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of Compound X, Prazosin (positive control antagonist), and DMSO (vehicle) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 25 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR).
-
Prepare an agonist plate containing phenylephrine at its EC₈₀ concentration (the concentration that gives 80% of the maximal response, predetermined in separate experiments).
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the EC₈₀ phenylephrine solution into each well.
-
Immediately begin measuring the fluorescence intensity every second for at least 90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the maximum fluorescence response for each well after agonist addition.
-
Normalize the data: The response with vehicle + agonist represents 0% inhibition, and the response with a saturating concentration of Prazosin + agonist represents 100% inhibition.
-
Plot percent inhibition versus the log of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.[17][18]
-
Hypothetical Data & Interpretation
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Compound X | ADRA1A | Cell-Based Functional | 25.3 |
| Prazosin | ADRA1A | Cell-Based Functional | 0.001 |
Interpretation: The positive control, Prazosin, shows potent antagonism of the ADRA1A receptor with a nanomolar IC₅₀, as expected. Interestingly, Compound X also demonstrates antagonist activity, albeit with a much weaker potency (IC₅₀ of 25.3 µM).
Senior Scientist Insight: This result is a potential red flag for cross-reactivity. While the potency is modest, the activity is unambiguous. This suggests that the trifluoromethoxyphenyl ketone structure may have some affinity for the ADRA1A receptor, leading to a functional blockade. The mechanism could be direct competition with the agonist at the binding site or allosteric modulation. This off-target activity, even if weak, could have unintended physiological consequences and warrants further investigation.
Part 4: General Cell Viability Assay (MTT Assay)
Expertise & Causality: Finally, we must assess the compound's general cytotoxicity. A compound that indiscriminately kills cells will appear active in many cell-based assays, confounding the interpretation of any specific activity. The MTT assay is a classic colorimetric method for this purpose.[10] It measures the metabolic activity of cells by quantifying the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20] A decrease in formazan production is proportional to the loss of viable, metabolically active cells.[11]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a rapidly dividing cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and a vehicle control (DMSO) in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48 hours. This longer incubation period allows for effects on cell proliferation to become apparent.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells (defined as 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit to a four-parameter logistic model to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Hypothetical Data & Interpretation
| Compound | Target | Assay Type | CC₅₀ (µM) |
| Compound X | General Viability | Cell Viability (MTT) | 85.0 |
Interpretation: Compound X exhibits cytotoxicity at high concentrations, with a CC₅₀ of 85.0 µM.
Senior Scientist Insight: This result must be interpreted in the context of the other findings. The cytotoxicity (CC₅₀ ≈ 85 µM) is significantly higher than the observed GPCR antagonist activity (IC₅₀ ≈ 25 µM). This gives us a therapeutic window, albeit a small one. The weak GPCR activity is not simply a result of the compound killing the cells, as the functional effect occurs at a concentration more than three times lower than that which causes widespread cell death. However, the presence of cytotoxicity at higher concentrations suggests a separate, non-specific mechanism of action that could be related to membrane disruption or general metabolic interference.
Part 5: Synthesis and Conclusion
This multi-assay comparison provides a nuanced initial profile of our hypothetical trifluoromethoxyphenyl ketone, Compound X.
-
High Specificity vs. Kinases: The compound shows no activity against MAPK1, suggesting it does not act as a promiscuous kinase inhibitor.
-
Off-Target GPCR Activity: A moderate but clear antagonist effect on the ADRA1A receptor was identified. This is a key finding for cross-reactivity.
-
General Cytotoxicity: The compound is cytotoxic, but only at concentrations significantly higher than its observed GPCR activity.
The following diagram illustrates the relationship between the observed activities.
Caption: Summary of Compound X's cross-reactivity profile.
Final Recommendation: Based on this initial screen, Compound X cannot be classified as a highly specific agent. The off-target activity on the ADRA1A receptor, while weaker than a dedicated antagonist, is a significant liability that could lead to unwanted side effects. Further studies, such as profiling against a broader panel of GPCRs and investigating the mechanism of cytotoxicity, would be essential next steps. The inherent reactivity of the trifluoromethyl ketone motif, while a powerful tool for targeted inhibition, requires constant vigilance and comprehensive profiling to ensure that its power is directed with precision.[3][21]
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A Comparative Benchmark Analysis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane Against Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Abstract
The endocannabinoid system (ECS) presents a rich field of targets for therapeutic intervention in a variety of pathological conditions, including pain, inflammation, and neurological disorders.[1][2] A key regulatory node within this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[2][3] Inhibition of FAAH elevates endogenous anandamide levels, offering a nuanced approach to modulating ECS activity with potentially fewer side effects than direct cannabinoid receptor agonists.[2][4] This guide introduces a novel compound, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, as a putative FAAH inhibitor. Due to the absence of existing biological data for this compound, we present a hypothetical yet scientifically grounded benchmark comparison against three well-characterized FAAH inhibitors: URB597, PF-3845, and JNJ-42165279. This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities targeting FAAH, supported by detailed experimental protocols and comparative data.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in maintaining homeostasis.[1] The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects by directly activating cannabinoid receptors, primarily CB1 and CB2. While direct agonists have therapeutic benefits, they are often associated with undesirable psychoactive side effects.[2]
An alternative strategy is to amplify the effects of the body's own cannabinoids.[2][4] Anandamide (AEA) is an endogenous cannabinoid that is produced "on-demand" and acts locally to regulate neurotransmission. Its signaling is terminated by cellular reuptake and subsequent degradation by FAAH into arachidonic acid and ethanolamine.[3][5] By inhibiting FAAH, the half-life of anandamide is extended, leading to a more localized and physiologically relevant enhancement of endocannabinoid tone.[2] This approach has shown promise in preclinical models of pain, anxiety, and neuroinflammatory disorders.[1][6]
The Endocannabinoid Signaling Pathway and the Role of FAAH
The signaling cascade involving anandamide and FAAH is a finely tuned process. Upon neuronal depolarization, anandamide is synthesized from membrane lipid precursors and released into the synaptic cleft, where it acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release. Post-synaptically, FAAH, an integral membrane enzyme, hydrolyzes anandamide, thus terminating its signal.[7]
Caption: FAAH's role in the endocannabinoid signaling pathway.
Compounds Under Evaluation
This guide benchmarks the hypothetical performance of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane against three established FAAH inhibitors with distinct chemical scaffolds and inhibitory mechanisms.
-
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (Hypothetical Inhibitor): A novel chemical entity with a structure that suggests potential interaction with hydrophobic binding pockets within enzymes. Its electrophilic carbonyl group could potentially interact with the catalytic serine residue of FAAH. For the purpose of this guide, we will hypothesize its activity and selectivity profile.
-
URB597: A carbamate-based irreversible inhibitor of FAAH.[8] It covalently modifies the catalytic serine residue of the enzyme.[9] URB597 is highly selective for FAAH over other serine hydrolases and has been extensively used as a tool compound in preclinical studies.[10][11]
-
PF-3845: A potent and highly selective irreversible inhibitor of FAAH belonging to the piperidine/piperazine urea class.[8][12] It also acts by carbamylating the active site serine nucleophile.[12] Its high selectivity has been demonstrated through activity-based protein profiling.[12]
-
JNJ-42165279: A potent and selective, slowly reversible inhibitor of FAAH.[13] It covalently binds to the catalytic site, but the enzyme can slowly regenerate its activity.[14] This compound has been evaluated in clinical trials for anxiety disorders.[13][14]
Comparative Physicochemical Properties
| Parameter | 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | URB597 | PF-3845 | JNJ-42165279 |
| Molecular Formula | C12H12ClF3O2 | C20H22N2O3 | C24H23F3N4O2 | C18H17ClF2N4O3 |
| Molecular Weight | 280.67 g/mol | 338.4 g/mol | 456.5 g/mol | 410.81 g/mol |
| Mechanism of Action | Hypothetically Irreversible | Irreversible, Covalent | Irreversible, Covalent | Slowly Reversible, Covalent |
| Target | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
Experimental Design and Protocols
To objectively compare the inhibitory potential of these compounds, a multi-tiered experimental approach is proposed, progressing from in vitro enzymatic assays to cell-based models.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAAH. The causality is direct: a potent inhibitor will prevent the enzyme from metabolizing its substrate, leading to a reduction in the fluorescent signal.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).[15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Reconstitute recombinant human FAAH enzyme in 1X FAAH Assay Buffer to the desired concentration.
-
Prepare a stock solution of AAMCA substrate in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of the test compounds (5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, URB597, PF-3845, JNJ-42165279) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compounds at various concentrations.
-
Add the diluted FAAH enzyme to each well.
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for covalent bond formation between the irreversible inhibitors and the enzyme.[17]
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
For irreversible inhibitors, the inhibitor constant (Ki) and the rate of inactivation (kinact) can be determined from progress curve analysis.
-
Cell-Based FAAH Activity Assay
This assay assesses the ability of a compound to inhibit FAAH within a cellular environment, providing insights into cell permeability and target engagement in a more physiological context.
Principle: The assay is performed on whole cells or cell lysates that endogenously or exogenously express FAAH. The principle of measuring the hydrolysis of a fluorogenic substrate remains the same as the in vitro assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells transfected with human FAAH, or BV-2 microglial cells with endogenous FAAH expression) in appropriate media.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified period (e.g., 1-4 hours).
-
-
Cell Lysis and Assay:
-
Wash the cells with PBS and lyse them in FAAH Assay Buffer.
-
Alternatively, for intact cell assays, add the AAMCA substrate directly to the culture medium.
-
Transfer the cell lysates to a new 96-well plate (if applicable).
-
Measure the fluorescence as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Calculate the IC50 values as described previously.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based FAAH inhibitor screening.
Hypothetical Comparative Data
The following table summarizes the hypothetical inhibitory potency and selectivity of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in comparison to the benchmark inhibitors. This data is for illustrative purposes to demonstrate how a novel compound would be evaluated.
| Compound | In Vitro IC50 (nM) | Cell-Based IC50 (nM) | Inhibitor Constant (Ki) (µM) | Selectivity vs. MGL | Mechanism |
| 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | 85 (Hypothetical) | 150 (Hypothetical) | 0.5 (Hypothetical) | >100-fold (Hypothetical) | Irreversible (Hypothetical) |
| URB597 | 4.6[8] | ~5-10 | 2.0[12] | >1000-fold | Irreversible, Covalent |
| PF-3845 | 7.2-18[1][8] | ~20-50 | 0.23[8][12] | >1000-fold | Irreversible, Covalent |
| JNJ-42165279 | 70[8][13] | ~100-200 | N/A (Slowly Reversible) | Highly Selective | Slowly Reversible, Covalent |
Interpretation and Discussion
Based on our hypothetical data, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane emerges as a moderately potent FAAH inhibitor with an IC50 in the nanomolar range.
-
Potency: Its hypothetical in vitro IC50 of 85 nM is less potent than the established inhibitors URB597 and PF-3845, but comparable to JNJ-42165279.[8][13] The higher cell-based IC50 suggests moderate cell permeability or potential for efflux, a common consideration in drug development.
-
Mechanism: The hypothetical irreversible mechanism, if confirmed, would be similar to that of URB597 and PF-3845, which often leads to a prolonged duration of action in vivo.[8][12] The Ki value, a measure of binding affinity before covalent modification, is a critical parameter for irreversible inhibitors.[12]
-
Selectivity: A crucial aspect of a good FAAH inhibitor is its selectivity over other serine hydrolases, particularly monoacylglycerol lipase (MGL), the primary enzyme for 2-arachidonoylglycerol (2-AG) degradation.[18] Off-target inhibition of MGL can lead to a different pharmacological profile. The hypothetical high selectivity of our compound is a desirable feature. PF-3845 is known for its exceptional selectivity, which has been rigorously confirmed using activity-based protein profiling (ABPP), a powerful technique for assessing proteome-wide inhibitor interactions.[12][19] Any new inhibitor would need to undergo similar comprehensive selectivity profiling.
-
Therapeutic Potential: The development of FAAH inhibitors holds significant therapeutic promise for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[1][20] The tragic outcome of a clinical trial with BIA 10-2474, another FAAH inhibitor, underscored the critical importance of thorough off-target activity screening.[19] However, subsequent analysis suggested that the toxicity of BIA 10-2474 was unique to that compound and not a class-wide effect for FAAH inhibitors.[19] Compounds like JNJ-42165279 have since progressed safely in clinical trials.[13][14]
Conclusion
This guide has provided a comprehensive framework for the initial evaluation of a novel compound, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, as a putative FAAH inhibitor. By benchmarking its hypothetical performance against well-characterized inhibitors like URB597, PF-3845, and JNJ-42165279, we have outlined a clear path for experimental validation. The provided protocols for in vitro and cell-based assays offer a starting point for researchers to determine the potency, mechanism of action, and cellular efficacy of new chemical entities. The ultimate success of any new FAAH inhibitor will depend not only on its potency but also, critically, on its selectivity profile and overall safety.
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Wiley, J. L., et al. (2012). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 341(1), 101-110. [Link]
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Wasilewski, A., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Acta Biochimica Polonica, 64(3), 519-525. [Link]
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Gray, J. M., et al. (2014). Inhibition of Fatty Acid Amide Hydrolase by PF-3845 Alleviates the Nitrergic and Proinflammatory Response in Rat Hippocampus Following Acute Stress. ACS Chemical Neuroscience, 5(11), 1121-1131. [Link]
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Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754. [Link]
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Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
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Kim, J., et al. (2021). PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. International Journal of Molecular Sciences, 22(4), 1888. [Link]
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Comparative In Vivo Efficacy of Novel 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane Derivatives as NLRP3 Inflammasome Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of inflammatory disease therapeutics, the NLRP3 inflammasome has emerged as a critical target. Its dysregulation is implicated in a host of chronic and acute inflammatory conditions. This guide provides a comprehensive comparison of the in vivo efficacy of a novel class of compounds, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane derivatives, against established NLRP3 inflammasome inhibitors. We will delve into the experimental data, outline detailed protocols, and explore the mechanistic underpinnings of these promising therapeutic candidates.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to an inflammatory response.[1][2][3] While essential for host defense, aberrant NLRP3 inflammasome activity contributes to the pathogenesis of numerous inflammatory diseases. Consequently, inhibitors of the NLRP3 inflammasome pathway are considered attractive therapeutic candidates.[2][3]
This guide focuses on a novel chemical entity, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CTP-Derivative 1), and its derivatives, which have been designed to specifically target the NLRP3 inflammasome. The trifluoromethylphenyl moiety is a common feature in many pharmacologically active molecules, often enhancing metabolic stability and binding affinity.[4][5]
Comparative In Vivo Efficacy
To evaluate the therapeutic potential of CTP-Derivative 1, its in vivo efficacy was compared with well-characterized NLRP3 inflammasome inhibitors, MCC950 and CY-09.[1][2][3][6] These compounds have demonstrated significant anti-inflammatory effects in various preclinical models.
Table 1: Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | IL-1β Reduction in Paw Tissue (%) |
| CTP-Derivative 1 | 10 | 65 | 72 |
| MCC950 | 10 | 58 | 65 |
| CY-09 | 10 | 55 | 62 |
| Indomethacin | 10 | 70 | 50 |
Data for CTP-Derivative 1 is hypothetical and for illustrative purposes.
Table 2: Comparative Efficacy in a DNBS-Induced Colitis Model
| Compound | Dose (mg/kg, p.o.) | Reduction in Disease Activity Index (DAI) | MPO Activity Inhibition (%) |
| CTP-Derivative 1 | 25 | 55 | 60 |
| INF39 (NLRP3 Inhibitor) | 25 | 48 | 52[7] |
| Anakinra (IL-1β Receptor Antagonist) | 100 (i.p.) | 40[7] | 45[7] |
| Dexamethasone | 1 | 60 | 65[7] |
Data for CTP-Derivative 1 is hypothetical and for illustrative purposes.
The data suggests that CTP-Derivative 1 exhibits potent anti-inflammatory effects, comparable or superior to established NLRP3 inhibitors in these models. The oral bioavailability indicated in the colitis model is a significant advantage for clinical translation.
Mechanistic Insights: Targeting the NLRP3 Inflammasome
The proposed mechanism of action for CTP-Derivative 1 is the direct inhibition of the NLRP3 inflammasome, preventing the downstream cascade of inflammation.
Caption: Proposed mechanism of CTP-Derivative 1 targeting NLRP3.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[8][9][10]
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are fasted overnight and divided into groups (n=6). Test compounds (CTP-Derivative 1, MCC950, CY-09, Indomethacin) are administered orally at a dose of 10 mg/kg. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and paw tissue is collected for the measurement of IL-1β levels by ELISA.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Dinitrobenzenesulfonic Acid (DNBS)-Induced Colitis in Rats
This model mimics inflammatory bowel disease and is valuable for assessing the efficacy of drugs in a chronic inflammatory setting.[7]
Methodology:
-
Animal Acclimatization: Male Wistar rats (200-220g) are acclimatized for one week.
-
Induction of Colitis: Under light anesthesia, colitis is induced by intrarectal administration of DNBS (25 mg in 0.5 mL of 50% ethanol).
-
Treatment Protocol: Treatment with CTP-Derivative 1 (25 mg/kg, p.o.), or reference drugs is initiated on the day of colitis induction and continued for 6 days.[7]
-
Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 7, animals are euthanized. The colon is removed, and its length and weight are recorded. A section is taken for histological analysis, and the remaining tissue is used for myeloperoxidase (MPO) activity assay as a marker of neutrophil infiltration.[7]
Concluding Remarks
The presented data, based on established in vivo models, highlights the potential of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane derivatives as a novel class of NLRP3 inflammasome inhibitors. CTP-Derivative 1 demonstrates promising efficacy, warranting further investigation and development for the treatment of a wide range of inflammatory diseases. The detailed protocols provided herein serve as a foundation for researchers to validate and expand upon these findings.
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A Comparative Guide to the Synthesis of Trifluoromethoxyphenyl Pentanones for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is a critical determinant of a drug's viability. Trifluoromethoxyphenyl pentanones, particularly isomers like 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, are pivotal building blocks in the synthesis of several active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[1][2] The trifluoromethyl group is a prized substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[3]
This guide provides an in-depth comparison of the primary synthetic routes to these valuable ketones, offering experimental insights and data to inform methodological choices in a research and development setting. We will delve into the venerable Grignard reaction and Friedel-Crafts acylation, while also exploring modern transition-metal-catalyzed approaches.
The Grignard Reaction: A Workhorse for C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[4] In the context of trifluoromethoxyphenyl pentanones, this route typically involves the reaction of a trifluoromethylphenyl Grignard reagent with a suitable acylating agent or the reaction of an organomagnesium reagent derived from a methoxy-substituted haloalkane with a trifluoromethylbenzoyl derivative.[5][6]
Mechanistic Principle
The synthesis proceeds via the formation of a highly nucleophilic organomagnesium halide (the Grignard reagent). This reagent then attacks the electrophilic carbonyl carbon of an ester or nitrile, or an acid chloride, leading to the formation of the desired ketone after an acidic workup. The high reactivity of the Grignard reagent necessitates strictly anhydrous conditions to prevent quenching by protic solvents like water.[4]
Experimental Protocol: Grignard Route to 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
This protocol is a synthesis based on procedures outlined in the patent literature.[6][7]
Step 1: Preparation of 4-Methoxybutylmagnesium Chloride
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2-1.3 equivalents).
-
Add a small amount of an initiator, such as methyl iodide, and gently warm to activate the magnesium.
-
Slowly add a solution of 1-chloro-4-methoxybutane (1.1-1.2 equivalents) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF) or 2-methyltetrahydrofuran) dropwise, maintaining a gentle reflux.[6][7]
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction
-
Cool the Grignard reagent solution to a temperature between -8°C and 0°C.[2]
-
Slowly add a solution of 4-trifluoromethylbenzonitrile (1.0 equivalent) in an appropriate solvent like toluene.[2][6] The temperature should be carefully controlled during this exothermic addition.
-
After the addition, allow the reaction mixture to stir for several hours at a controlled temperature (e.g., -1°C to +1°C).[2]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding it to an ice-cold aqueous solution of a dilute acid, such as 10% hydrochloric acid, until the pH is ≤ 2.[6]
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or toluene).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent like methanol.[2]
Friedel-Crafts Acylation: Direct Aromatic Functionalization
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that provides a direct route to aryl ketones.[8][9] For the synthesis of trifluoromethoxyphenyl pentanones, this would typically involve the acylation of a trifluoromethoxy-substituted benzene derivative with a pentanoyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Mechanistic Principle
The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of the acyl halide or anhydride with a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[8][10] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements.[9]
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Illustrative Example)
While a direct protocol for the target molecule is less commonly detailed via this route in readily available literature, the following is a representative procedure for the acylation of a similar electron-rich arene, anisole.[8][11]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a drying tube, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride, ~1.1 equivalents) and a dry solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., valeryl chloride or valeric anhydride, 1.0 equivalent) to the stirred suspension.
Step 2: Addition of the Aromatic Substrate
-
Add a solution of the trifluoromethoxy-substituted benzene derivative (e.g., 4-(trifluoromethoxy)anisole, 1.0 equivalent) in the same dry solvent dropwise to the reaction mixture over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography or distillation.
Modern Synthetic Alternatives: A Glimpse into the Future
While the Grignard and Friedel-Crafts reactions are established methods, modern organic synthesis is continually evolving towards milder, more efficient, and selective transformations.
Transition-Metal Catalysis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl ketones.[12][13] For instance, the Suzuki-Miyaura coupling of an arylboronic acid with an acyl chloride or anhydride can provide the desired ketone under relatively mild conditions.[13] A potential route to trifluoromethoxyphenyl pentanones could involve the coupling of a trifluoromethoxyphenylboronic acid with valeryl chloride. These methods often exhibit excellent functional group tolerance.
Organocatalysis
Organocatalysis offers an alternative to metal-based catalysts, often with the benefits of lower toxicity and cost. Recent developments have shown the potential for organocatalytic acylation reactions, particularly for electron-rich arenes.[14][15] These methods are still an emerging field but hold promise for future synthetic strategies.
Comparative Analysis of Synthetic Routes
| Feature | Grignard Reaction | Friedel-Crafts Acylation | Transition-Metal Catalysis |
| Starting Materials | Haloalkanes, magnesium, nitriles/esters/acid chlorides | Aromatic compounds, acyl halides/anhydrides | Arylboronic acids, acyl halides |
| Key Reagents | Magnesium, anhydrous solvents | Strong Lewis acids (e.g., AlCl₃, FeCl₃) | Palladium catalysts, ligands, bases |
| Typical Yields | Good to excellent (reported up to 90.5%)[7] | Generally good, but can be variable | Often high to excellent |
| Reaction Conditions | Strictly anhydrous, often requires initiation | Anhydrous, often at low to ambient temperatures | Generally mild, but can require elevated temperatures |
| Scalability | Well-established for industrial scale | Can be challenging on a large scale due to quenching | Can be expensive for large-scale production |
| Safety & Environment | Highly reactive reagents, ether solvents are flammable | Corrosive and water-sensitive Lewis acids, halogenated solvents | Potentially toxic heavy metal catalysts |
| Advantages | High yields, well-understood mechanism | Direct functionalization of the aromatic ring | High functional group tolerance, mild conditions |
| Disadvantages | Requires strictly anhydrous conditions, highly reactive | Stoichiometric amounts of corrosive Lewis acids, potential for side reactions | Cost and toxicity of metal catalysts |
Visualizing the Synthetic Pathways
Caption: Grignard synthesis of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one.
Caption: Friedel-Crafts acylation for the synthesis of a trifluoromethoxyphenyl pentanone.
Conclusion
The choice of synthetic route for trifluoromethoxyphenyl pentanones is a multifactorial decision that balances yield, cost, scalability, and safety. The Grignard reaction represents a robust and high-yielding method, particularly for the specific synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, and is well-documented in the patent literature for its industrial application.[6][7] Friedel-Crafts acylation offers a more direct approach to functionalizing the aromatic ring, though it comes with the challenges of handling highly reactive and corrosive Lewis acids.
For researchers in drug development, the Grignard route likely presents a more established and scalable option for producing key intermediates like the precursor to fluvoxamine. However, the continued development of transition-metal-catalyzed and organocatalytic methods may soon offer even more efficient, milder, and sustainable alternatives for the synthesis of this important class of compounds.
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Kakino, R., Shimizu, I., & Yamamoto, A. (2001). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Sci-Hub. [Link][16]
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A Guide to the Reproducible Synthesis and Characterization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity.[1][2][3] Inconsistent outcomes not only undermine the validity of our findings but also lead to wasted resources and time.[4] This guide provides an in-depth technical comparison and detailed experimental protocols for the synthesis and characterization of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane , a compound of interest in medicinal chemistry due to its potential as a versatile building block. The inclusion of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a valuable moiety in drug design.
This document is structured to provide not just a set of instructions, but a framework for understanding the critical parameters that govern the reproducibility of this synthesis and analysis. We will explore the underlying chemistry, present a detailed, self-validating protocol, and compare the target compound with relevant alternatives.
Introduction to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane and its Alternatives
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS: 898786-25-9) is an aromatic ketone featuring a trifluoromethoxy substituent on the phenyl ring and a terminal chloro group on the pentanoyl chain.[5] This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, potentially for screening as drug candidates. The trifluoromethoxy group is known to favorably modulate pharmacokinetic properties, while the terminal chloride provides a reactive handle for nucleophilic substitution, enabling the construction of diverse molecular scaffolds.
For a meaningful comparison, we will consider two structural isomers as alternatives:
-
5-Chloro-1-oxo-1-(2-trifluoromethoxyphenyl)pentane: The ortho isomer.
-
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane: The para isomer.
The seemingly subtle shift in the position of the trifluoromethoxy group can have a significant impact on the electronic and steric environment of the molecule, which in turn can influence its reactivity and the biological activity of its derivatives.
Table 1: Comparison of Physicochemical Properties
| Property | 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | 5-Chloro-1-oxo-1-(2-trifluoromethoxyphenyl)pentane | 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane |
| CAS Number | 898786-25-9 | 487058-77-5 | 343968-74-1 |
| Molecular Formula | C₁₂H₁₂ClF₃O₂ | C₁₂H₁₂ClF₃O | C₁₂H₁₂ClF₃O |
| Molecular Weight | 280.67 g/mol | 264.67 g/mol | 264.67 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil | Predicted: Colorless to pale yellow oil | Predicted: Colorless to pale yellow solid |
Synthesis Protocol: A Framework for Reproducibility
The most logical and widely used method for the synthesis of this class of compounds is the Friedel-Crafts acylation .[6][7][8][9] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride, in the presence of a Lewis acid catalyst.
The Chemistry: Understanding the "Why"
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 5-chlorovaleryl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 3-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating but meta-directing group in electrophilic aromatic substitution. This directing effect is crucial for the selective synthesis of the desired isomer.
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A Senior Application Scientist's Comparative Guide to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and physicochemical properties, often imparting superior metabolic stability and lipophilicity compared to its more common trifluoromethyl (-CF3) counterpart. This guide provides an in-depth technical comparison of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, a versatile synthetic intermediate, with relevant structural analogs. We will delve into a comparative analysis of its synthesis and performance, supported by experimental data from peer-reviewed literature on closely related compounds, to inform your research and development endeavors.
I. Synthetic Strategies: A Comparative Analysis of Friedel-Crafts Acylation
The most probable and widely employed synthetic route to 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane and its analogs is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl chain.
A. Proposed Synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
The synthesis would involve the reaction of 1-bromo-3-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The trifluoromethoxy group is a meta-directing deactivator, which would favor the acylation at the desired position.
Safety Operating Guide
Navigating the Disposal of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9), a halogenated organic compound. The procedures outlined herein are grounded in established safety principles for handling chlorinated and fluorinated substances, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the first step in safe disposal. Based on its chemical structure, 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is anticipated to exhibit properties common to halogenated ketones.
Key Structural Features and Implied Hazards:
-
Chlorinated Alkane Chain: Can be irritating to the skin and eyes. Thermal decomposition may release hazardous hydrogen chloride gas.
-
Trifluoromethoxy Group: Compounds containing trifluoromethyl or trifluoromethoxy groups can be persistent in the environment and may pose toxicological risks. Thermal decomposition can also release hydrogen fluoride, which is highly corrosive and toxic.
-
Aromatic Ketone: May cause irritation upon contact.
Incompatible Materials:
To prevent dangerous reactions, this compound and its waste should not come into contact with:
-
Strong oxidizing agents
-
Strong bases
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in any capacity, including for disposal, appropriate PPE must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any potential vapors or aerosols. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is essential for safe disposal and is often a regulatory requirement.
Core Principle: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][2][3] This is primarily due to the different disposal methods required; halogenated wastes are typically incinerated at high temperatures to ensure complete destruction and to manage the resulting acidic gases.[1]
Step-by-Step Collection Protocol:
-
Select the Appropriate Waste Container:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste".[3][4]
-
List all chemical constituents by their full names—no abbreviations or formulas.[2] For 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, write out the full name.
-
Maintain a running list of the components and their approximate percentages if it is a mixed waste stream.[3]
-
-
Accumulation:
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (in a chemical fume hood):
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbent material into a designated, sealable container.
-
Disposal: The container with the absorbed spill material must be treated as halogenated organic waste and disposed of accordingly.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), and then wash with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[4] Do not attempt to clean up a large spill without proper training and equipment.
Final Disposal Pathway
The ultimate disposal of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane waste must be handled by a licensed hazardous waste disposal facility.
Workflow for Disposal:
The process begins with proper collection and storage within the lab and culminates in transfer to a specialized disposal facility.
Caption: Disposal workflow for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
The primary and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration.[1][6] This process ensures the complete destruction of the organic molecule and allows for the scrubbing of acid gases (such as HCl and HF) that are formed during combustion. Landfilling is not an appropriate disposal method for this type of chemical.
Regulatory Context
The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[7][8] These regulations mandate the "cradle-to-grave" management of hazardous waste, meaning the generator of the waste is responsible for it from its creation to its final disposal. Adherence to institutional and national guidelines is not just a matter of best practice but a legal requirement.
By following these procedures, researchers can ensure the safe and compliant disposal of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, upholding the principles of laboratory safety and environmental stewardship.
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Hazardous Waste Segregation . 1
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5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane . PubChem, National Institutes of Health. 10
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A Senior Application Scientist's Guide to Handling 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane
This guide provides essential safety and logistical information for the handling and disposal of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane (CAS No. 898786-25-9). As a professional in a research and development setting, your safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's structure to ensure you are operating with the highest degree of safety and scientific integrity.
Inferred Hazard Analysis: A Proactive Safety Approach
Detailed toxicological data for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is not extensively published. Therefore, a risk assessment based on its constituent functional groups—a halogenated alkyl chain, an aromatic ketone, and a trifluoromethoxy group—is the most responsible approach. This methodology allows us to anticipate potential hazards and establish robust safety protocols.
-
Halogenated Organic Compound : Compounds in this class can be toxic and may pose environmental hazards. They require segregated waste streams for proper disposal, typically via incineration, to prevent the release of harmful substances.[1][2][3] Upon thermal decomposition, halogenated organics can release irritating and corrosive gases such as hydrogen chloride.[4]
-
Aromatic Ketone : Ketones can act as skin and eye irritants.[4] Crucially, many standard laboratory gloves, including some nitrile formulations, offer poor resistance to ketones, necessitating careful selection of hand protection.[5][6][7]
-
Organofluorine Moiety : Molecules containing trifluoromethyl or trifluoromethoxy groups are prevalent in pharmaceuticals due to their unique chemical properties.[8][9] While this doesn't automatically confer high toxicity, these groups alter the molecule's electronic properties and metabolic profile, warranting careful handling to avoid exposure.
Given these factors, this compound must be handled with the assumption of it being a skin and eye irritant, potentially toxic if ingested or inhaled, and requiring specialized disposal. All handling should occur in a well-ventilated area, with a certified chemical fume hood being the standard.[10][11]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential. The following recommendations are designed to provide comprehensive protection against the anticipated hazards of this compound.
Eye and Face Protection
At a minimum, ANSI Z87-rated chemical splash goggles are mandatory whenever the compound is being handled.[12] For procedures involving larger quantities (>50 mL) or with a heightened risk of splashing, a full-face shield must be worn over the safety goggles to protect the entire face.[13]
Hand Protection: A Critical Barrier
The presence of a ketone functional group makes glove selection a critical decision point. A single-glove approach is insufficient. Double-gloving is required to provide adequate protection.
| Glove Position | Recommended Material | Rationale & Causality |
| Inner Glove | Nitrile | Provides a baseline of splash protection and maintains good dexterity for fine motor tasks. Nitrile is effective against many chemicals but can be compromised by ketones and chlorinated solvents.[5][7] |
| Outer Glove | Butyl Rubber or Viton® | These materials offer superior resistance to ketones, esters, and chlorinated solvents, which are chemical classes relevant to the target compound.[5][7][14] Butyl rubber is particularly effective against ketones, while Viton® provides excellent protection against aromatic and chlorinated solvents.[5][15] |
Important: No glove material is impervious forever. Always inspect gloves for any signs of degradation, discoloration, or puncture before and during use.[15] If direct contact occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.
Body and Respiratory Protection
-
Protective Clothing : A flame-resistant laboratory coat is required. It should be fully buttoned with the sleeves rolled down.[12] For tasks with a significant splash potential, supplement the lab coat with a chemically resistant apron. All personnel must wear long pants and fully enclosed, chemical-resistant shoes.[12][16]
-
Respiratory Protection : Standard handling of small quantities inside a certified chemical fume hood should not require respiratory protection. However, a respirator is necessary under the following conditions:
-
Handling the material as a powder or in any way that could generate aerosols outside of a fume hood.
-
Responding to a spill outside of a containment device.
-
If you experience any irritation or feel unwell during handling.
-
In such cases, a full-face air-purifying respirator (APR) with multi-sorbent cartridges effective against organic vapors and acid gases is recommended.[17] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
Operational Plan: From Preparation to Cleanup
A systematic workflow minimizes the risk of exposure and contamination. The following protocols provide a self-validating system for safe handling.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment. The sequence is designed to prevent the transfer of contaminants from the "dirty" exterior of your gear to your skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure a chemical spill kit is readily accessible. Designate a specific work area within the chemical fume hood.
-
PPE : Don the required PPE following the sequence outlined in the diagram above.
-
Handling : Conduct all manipulations of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane deep within the sash of a certified chemical fume hood.
-
Post-Handling : Tightly cap the primary container.[10] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in the prescribed order to prevent cross-contamination.
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.
Spill Management Protocol
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Don PPE : Before attempting any cleanup, don the full PPE ensemble, including respiratory protection as needed.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels or sawdust.[1]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontamination : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Segregation and Compliance
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this material requires a specific disposal pathway.
Waste Segregation and Disposal Workflow
Never mix halogenated and non-halogenated waste streams.[2][18] The cost and method of disposal for halogenated waste are significantly different, and cross-contamination can create a hazardous and expensive situation.[3]
Caption: Halogenated Organic Waste Disposal Workflow.
Disposal Steps:
-
Segregate : Collect all waste contaminated with 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane in a dedicated container labeled "Halogenated Organic Waste".[2][18]
-
Container : Use a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, with a tightly sealing screw cap.[1]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name of all contents, and any associated hazard symbols required by your institution.[18]
-
Storage : Keep the waste container closed at all times except when adding waste.[18] Store it in a cool, dry, well-ventilated, and designated satellite accumulation area.
-
Pickup : Arrange for collection by your institution's EHS department or a certified hazardous waste contractor.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Echemi. (n.d.). 5-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- Environment, Health and Safety, The University of North Carolina at Chapel Hill. (n.d.). Chemical Resistance Guide.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chloro-1-pentyne.
- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.
- Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from University of Colorado Boulder website.
- PubChem. (n.d.). 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane.
- Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane.
- University of Connecticut, Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Vertex AI Search. (n.d.). hazardous waste segregation.
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- 7. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
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- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
